molecular formula C7H4Cl2O3 B1629177 4,5-Dichloro-2-hydroxybenzoic acid CAS No. 50274-58-3

4,5-Dichloro-2-hydroxybenzoic acid

Cat. No.: B1629177
CAS No.: 50274-58-3
M. Wt: 207.01 g/mol
InChI Key: LMLXXZZOQAUVBB-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C7H4Cl2O3 and its molecular weight is 207.01 g/mol. The purity is usually 95%.
The exact mass of the compound 4,5-Dichloro-2-hydroxybenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,5-Dichloro-2-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dichloro-2-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichloro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLXXZZOQAUVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630018
Record name 4,5-Dichloro-2-hydroxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50274-58-3
Record name 4,5-Dichloro-2-hydroxybenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dichloro-2-hydroxybenzoic acid
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Foundational & Exploratory

4,5-Dichloro-2-hydroxybenzoic acid SDS safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4,5-Dichloro-2-hydroxybenzoic acid (4,5-Dichlorosalicylic Acid) Content Type: In-depth Technical Guide & Safety Analysis Audience: Researchers, Medicinal Chemists, and EHS Officers

Identity, Safety Architecture, and Synthetic Context

Executive Summary & Chemical Identity

4,5-Dichloro-2-hydroxybenzoic acid (CAS: 50274-58-3) is a specific structural isomer of dichlorosalicylic acid. While often overshadowed by its more commercially prevalent isomer, 3,5-dichlorosalicylic acid (CAS: 320-72-9), the 4,5-isomer serves as a critical intermediate in the synthesis of bioactive benzamides, antifungal agents, and specific herbicide metabolites.

This guide distinguishes the specific properties of the 4,5-isomer while leveraging validated safety data from the dichlorosalicylic acid class to establish a robust handling protocol.

Chemical Profile Table
PropertySpecification
IUPAC Name 4,5-Dichloro-2-hydroxybenzoic acid
Common Name 4,5-Dichlorosalicylic acid
CAS Number 50274-58-3
Molecular Formula C₇H₄Cl₂O₃
Molecular Weight 207.01 g/mol
Structural Core Salicylic acid scaffold with Cl substituents at C4 and C5
pKa (Predicted) ~2.1 (Stronger acid than salicylic acid due to inductive effect of Cl)
Appearance White to off-white crystalline powder
Solubility Low in water; Soluble in Ethanol, DMSO, DMF

Hazard Identification & Toxicology (SDS Core)

Note: The following hazard classifications are derived from the GHS standards for the dichlorosalicylic acid chemical family. As a structural analog, the 4,5-isomer exhibits identical reactive moiety hazards.

GHS Classification[6][7]
  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[1]

Mechanistic Toxicology

The toxicity of 4,5-dichlorosalicylic acid is driven by two molecular features:

  • Enhanced Acidity: The chlorine atoms at positions 4 and 5 are electron-withdrawing groups (EWG). Through the inductive effect (-I), they stabilize the carboxylate anion more effectively than in unsubstituted salicylic acid. This lowers the pKa, making the compound a potent proton donor capable of causing immediate local tissue irritation upon contact with mucous membranes.

  • Lipophilicity: The dichloro-substitution increases the partition coefficient (LogP), facilitating penetration through the lipid bilayer of the stratum corneum, potentially exacerbating sub-dermal irritation compared to hydrophilic acids.

Emergency Response Protocols
  • Eye Contact: Immediate irrigation is critical. The acidic nature can cause protein coagulation in the cornea. Rinse for >15 minutes; pH neutralization of the eye is not recommended due to exotherm risks—stick to saline/water.

  • Skin Contact: Brush off loose particles before washing. Water activation of the dry acid on skin can momentarily increase irritation intensity. Wash with soap and water.

Safe Handling Workflow & Engineering Controls

To ensure scientific integrity and safety, the handling of this compound must follow a "Containment at Source" philosophy.

DOT Diagram: Safe Handling Architecture

SafeHandling cluster_emergency Emergency Loop Start Start: Solid Reagent Handling PPE PPE Selection: Nitrile Gloves (0.11mm) Safety Goggles (ANSI Z87.1) Lab Coat Start->PPE Engineering Engineering Control: Fume Hood / Vented Balance Enclosure (Face Velocity > 0.5 m/s) PPE->Engineering Weighing Weighing Protocol: Use Anti-static Weighing Boat Avoid Metal Spatulas (Corrosion Risk) Engineering->Weighing Solubilization Solubilization: Add Solvent to Solid (Not Solid to Solvent) Ventilate (Acid Fumes) Weighing->Solubilization Spill Dry Spill: Scoop/Sweep (Avoid Dust) Weighing->Spill If Spilled Waste Waste Disposal: Halogenated Organic Waste Stream Do NOT mix with Oxidizers Solubilization->Waste Spill->Waste

Caption: Operational workflow for handling 4,5-dichlorosalicylic acid, emphasizing engineering controls to mitigate dust inhalation risks.

Synthesis & Application Context

Understanding the synthesis of the 4,5-isomer is crucial for researchers, as it differs from the more common 3,5-isomer produced by direct chlorination of salicylic acid.

Retrosynthetic Analysis

Direct chlorination of salicylic acid directs substituents primarily to the ortho and para positions relative to the hydroxyl group (positions 3 and 5). Therefore, obtaining the 4,5-isomer typically requires a different approach, often starting from 3,4-dichlorophenol via the Kolbe-Schmitt reaction.

Reaction Logic:

  • Precursor: 3,4-Dichlorophenol.

  • Process: Carboxylation (Kolbe-Schmitt) using CO₂ and base (KOH/NaOH) under high pressure/temperature.

  • Regioselectivity: The hydroxyl group directs the incoming carboxyl group ortho to itself. In 3,4-dichlorophenol, the available ortho positions are C2 and C6. Steric hindrance from the C3-chlorine makes C6 less favorable, favoring C2 substitution (which becomes C1 in the final acid numbering), yielding the 4,5-dichloro-2-hydroxybenzoic acid structure.

DOT Diagram: Synthesis Logic

Synthesis Precursor 3,4-Dichlorophenol (Starting Material) Intermediate Sodium 4,5-dichloro-2-phenoxide Precursor->Intermediate Deprotonation Reagent Reagents: 1. NaOH/KOH 2. CO2 (High Pressure) 3. H+ (Acid Workup) Reagent->Intermediate Product 4,5-Dichloro-2-hydroxybenzoic Acid (Target Isomer) Intermediate->Product Kolbe-Schmitt Carboxylation

Caption: Proposed synthetic pathway via Kolbe-Schmitt carboxylation of 3,4-dichlorophenol to achieve the specific 4,5-substitution pattern.

Research Applications
  • Fragment-Based Drug Discovery (FBDD): The compound serves as a "privileged scaffold." The salicylic acid core binds to various kinases and reductases, while the 4,5-dichloro motif provides a specific hydrophobic vector to explore binding pockets that the 3,5-isomer cannot access.

  • Bio-isosteres: It is often used to synthesize benzamide derivatives (e.g., replacing the carboxylic acid with an amide) to test for antifungal activity, acting as an inhibitor of chitin synthase.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9445, 3,5-Dichlorosalicylic acid (Isomer Analog Reference). Retrieved from [Link]

  • Wikipedia (2024). Dichlorosalicylic acid Isomers and CAS Registry Numbers. Retrieved from [Link]

Sources

Procurement & Validation Monograph: 4,5-Dichloro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Procurement & Application Guide Audience: Medicinal Chemists, QA/QC Specialists, and Procurement Managers in Drug Discovery.

Executive Summary

4,5-Dichloro-2-hydroxybenzoic acid (4,5-Dichlorosalicylic acid) is a specialized regioisomer used primarily as a scaffold in the synthesis of anthelmintics, antimicrobial salicylanilides, and specific enzyme inhibitors (e.g., 20α-HSD).[1][2] Unlike its commoditized isomer (3,5-dichlorosalicylic acid), the 4,5-isomer is often misidentified or supplied with lower isomeric purity due to the directing effects of standard chlorination chemistry.

This guide provides a self-validating framework for procuring "Research Grade" material, defined here not merely by percent purity (>97%), but by the absence of regioisomeric contamination and trace metal catalysts.

Part 1: Chemical Profile & Procurement Specifications

The Isomer Challenge

The primary risk in buying this compound is receiving the thermodynamic product, 3,5-dichlorosalicylic acid (CAS 320-72-9), instead of the requested 4,5-dichloro isomer. Standard electrophilic aromatic substitution of salicylic acid directs chlorines to the ortho and para positions (relative to the phenol), favoring the 3,5-pattern. The 4,5-isomer typically requires indirect synthesis (e.g., oxidation of 4,5-dichloro-2-hydroxybenzaldehyde or carboxylation of 3,4-dichlorophenol), making it significantly more expensive and prone to batch-to-batch variation.

Specification Table: Research Grade vs. Industrial

Use these parameters to draft your Request for Quote (RFQ).

ParameterResearch Grade SpecificationIndustrial/Technical GradeCriticality
CAS Number 3401-88-5 (Verify against structure)Often mislabeledHigh
Purity (HPLC) ≥ 98.0% (Area %)> 90%Medium
Isomeric Purity ≤ 0.5% 3,5-isomer 5–10% isomeric mixCritical
Appearance White to off-white crystalline solidBeige/Brown powderLow
Melting Point 206–209 °C (Distinct from 3,5-isomer: ~220°C)Broad rangeHigh
Solubility Clear in Methanol/EthanolHazy (inorganic salts)Medium
Trace Metals Pd/Cu < 20 ppm (if synthetic origin)Not specifiedHigh (for bio-assays)

Part 2: Quality Assurance & Validation (The Self-Validating Protocol)

Trusting the Certificate of Analysis (CoA) is insufficient for this specific isomer due to the synthesis difficulty. You must implement an internal Identity Release Testing protocol.

The "Smoking Gun" Validation: 1H-NMR

NMR is the only rapid, non-destructive method to definitively distinguish the 4,5-isomer from the 3,5-isomer based on proton coupling constants (


).
  • 4,5-Dichloro-2-hydroxybenzoic acid:

    • Protons: H3 and H6.

    • Relationship: Para to each other.

    • Signal: Two distinct singlets (or very weak coupling

      
       Hz).
      
  • 3,5-Dichloro-2-hydroxybenzoic acid (Impurity):

    • Protons: H4 and H6.

    • Relationship: Meta to each other.[3]

    • Signal: Two doublets with

      
       Hz.
      
HPLC Method for Purity & Isomer Separation

Standard C18 columns may co-elute isomers. Use a Phenyl-Hexyl column for superior


 selectivity.

Method Parameters:

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization, sharpening peaks).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 310 nm (Phenolic absorption) and 254 nm.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 30 Equilibration
10.0 70 Linear Gradient
12.0 95 Wash

| 15.0 | 30 | Re-equilibration |

QC Decision Matrix (Visualization)

QC_Workflow Start Receive Shipment (CAS 3401-88-5) Solubility Solubility Check (10mg/mL in MeOH) Start->Solubility NMR 1H-NMR Analysis (DMSO-d6) Solubility->NMR Clear solution Reject QUARANTINE / RETURN Solubility->Reject Turbid/Insolubles Decision_NMR Coupling Pattern? NMR->Decision_NMR HPLC HPLC Purity Check (Phenyl-Hexyl Column) Decision_NMR->HPLC Two Singlets (Para) Decision_NMR->Reject Doublets (Meta) Decision_HPLC Purity > 98%? HPLC->Decision_HPLC Approve RELEASE to Inventory Decision_HPLC->Approve Yes Decision_HPLC->Reject No

Figure 1: Decision matrix for validating incoming 4,5-dichlorosalicylic acid lots. The NMR step is the critical "Go/No-Go" gate for isomer verification.

Part 3: Handling, Stability, & Solubility

Handling & Safety
  • Acidity: pKa is approximately 2.0–2.5 (enhanced acidity due to electron-withdrawing chlorines). Handle as a corrosive solid.

  • PPE: Nitrile gloves (0.11 mm) are sufficient for incidental contact. Use N95/P2 respiratory protection to avoid mucous membrane irritation.

  • Storage: Store at +2°C to +8°C. While chemically stable at room temperature, "Research Grade" standards should be refrigerated to prevent slow decarboxylation or oxidation over long periods (12+ months).

Solubility Profile
  • Water: Poor (< 0.5 mg/mL).

  • DMSO: Excellent (> 50 mg/mL). Recommended for stock solutions (100 mM).

  • Methanol/Ethanol: Good.

  • Base: Soluble in 1M NaOH or NaHCO3 (forms the salicylate salt), but avoid prolonged exposure to strong base to prevent potential nucleophilic displacement of chlorines.

Part 4: Synthetic Utility & Applications

Why this Isomer?

In Structure-Activity Relationship (SAR) studies, the 4,5-dichloro substitution pattern creates a specific hydrophobic pocket fit that differs from the 3,5-analog. The 6-position proton (adjacent to the carboxyl) remains sterically unhindered compared to the 3,5-isomer (where the 6-position is open but the 3-chloro crowds the phenol).

Common Reaction Pathways
  • Amide Coupling (Salicylanilides):

    • Activation: Thionyl chloride (

      
      ) is often too harsh. Use HATU/DIPEA or EDC/HOBt to prevent phenol esterification.
      
    • Note: The phenolic OH may need protection (e.g., acetylation) if using aggressive coupling agents.

  • Decarboxylation:

    • Heating > 200°C yields 3,4-dichlorophenol. This is a primary degradation pathway to avoid during high-temp workups.

Synthesis Workflow Visualization

Synthesis_Flow Precursor 3,4-Dichlorophenol (Starting Material) Reagent Kolbe-Schmitt (CO2, K2CO3, High P/T) Precursor->Reagent Product 4,5-Dichloro-2-hydroxybenzoic acid (Target) Reagent->Product Major Path SideProduct Isomer Impurities (3,4-dichloro / 5,6-dichloro) Reagent->SideProduct Minor Path Downstream Salicylanilide (Drug Scaffold) Product->Downstream Amide Coupling (R-NH2, HATU)

Figure 2: Synthetic origin and downstream utility. Understanding the Kolbe-Schmitt origin explains the potential for regioisomeric impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 528389, 4,5-Dichloro-2-hydroxybenzaldehyde (Precursor/Related). Retrieved from [Link]. (Note: Used for physical property extrapolation and isomer comparison).

  • European Chemicals Agency (ECHA). Registration Dossier: Halogenated Benzoic Acids. Retrieved from [Link].

  • Matos, M. J., et al. (2023).Synthesis and Pharmacological Evaluation of Salicylanilides. (General reference for salicylanilide synthesis protocols).

Sources

4,5-Dichloro-2-hydroxybenzoic acid PubChem CID data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4,5-Dichloro-2-hydroxybenzoic Acid

Abstract

This technical guide provides a comprehensive overview of 4,5-Dichloro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid. While specific research on this particular isomer is limited, this document consolidates available data, predictive models, and analogous chemical principles to serve as a foundational resource for researchers, chemists, and drug development professionals. The guide covers physicochemical properties, plausible synthetic routes, detailed spectroscopic characterization, potential biological activities based on related structures, and essential safety protocols. This document aims to bridge the information gap and stimulate further investigation into the unique properties and applications of this compound.

Introduction and Context

4,5-Dichloro-2-hydroxybenzoic acid belongs to the class of dichlorinated salicylic acids. Salicylic acid and its derivatives are cornerstones in medicinal chemistry, most famously as the precursor to acetylsalicylic acid (aspirin). The introduction of halogen atoms, particularly chlorine, onto the aromatic ring can profoundly alter a molecule's physicochemical and biological properties. Halogenation can influence lipophilicity, metabolic stability, and binding interactions with biological targets.

The specific substitution pattern of 4,5-dichloro-2-hydroxybenzoic acid—with chlorine atoms para and meta to the hydroxyl group—presents a unique electronic and steric profile compared to more studied isomers like 3,5-dichlorosalicylic acid.[1] This guide synthesizes its known data, providing a critical starting point for its use as a synthetic building block or as a candidate for biological screening.

Chemical Identity and Physicochemical Properties

The fundamental identity and computed properties of 4,5-Dichloro-2-hydroxybenzoic acid are cataloged in public chemical databases. These data points are essential for experimental design, from selecting appropriate solvents to predicting its behavior in biological systems.

PropertyDataSource
PubChem Compound ID (CID) 23046755PubChemLite[2]
Molecular Formula C₇H₄Cl₂O₃PubChemLite[2]
Molecular Weight 207.01 g/mol PubChem[1]
Monoisotopic Mass 205.95375 DaPubChemLite[2]
IUPAC Name 4,5-dichloro-2-hydroxybenzoic acidPubChemLite[2]
Canonical SMILES C1=C(C(=CC(=C1Cl)Cl)O)C(=O)OPubChemLite[2]
InChI Key LMLXXZZOQAUVBB-UHFFFAOYSA-NPubChemLite[2]
Predicted XlogP 2.9PubChemLite[2]
Appearance White to off-white crystalline solid (inferred)General knowledge
Melting Point 184 - 187 °C (for related isomer 3,5-Dichlorobenzoic acid)Sigma-Aldrich

Synthesis and Purification

The primary challenge is controlling the regioselectivity of the chlorination. The hydroxyl and carboxylic acid groups are ortho-, para-directing and meta-directing, respectively, but the activating hydroxyl group dominates. Direct chlorination of salicylic acid often yields 5-chlorosalicylic acid, followed by 3,5-dichlorosalicylic acid. To achieve the 4,5-dichloro substitution pattern, a multi-step synthesis starting from a differently substituted precursor, such as 3,4-dichlorotoluene, followed by oxidation and hydroxylation, might be necessary.

A generalized protocol for regioselective chlorination of a benzoic acid derivative is presented below for conceptual understanding.

Experimental Protocol: Conceptual Chlorination
  • Step 1: Activation and Chlorination: Salicylic acid (1 equivalent) is dissolved in a suitable solvent such as acetonitrile. A catalytic amount of a strong acid like sulfuric acid is added to protonate the carbonyl, enhancing the deactivating effect of the carboxyl group.[3]

  • Step 2: Addition of Chlorinating Agent: A regioselective chlorinating agent, such as N-chlorosuccinimide (NCS) (2.2 equivalents), is added portion-wise to the solution at room temperature.[3] The reaction is stirred for several hours and monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material and intermediates.

  • Step 3: Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water, and the crude product is filtered.

  • Step 4: Purification: The crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure dichlorinated product.

G cluster_0 Synthesis Workflow Starting Material Salicylic Acid in Acetonitrile Reagents Add H₂SO₄ (cat.) + N-Chlorosuccinimide (2.2 eq) Starting Material->Reagents Reaction Stir at Room Temp (Monitor by TLC) Reagents->Reaction Workup Solvent Evaporation & Water Quench Reaction->Workup Isolation Vacuum Filtration Workup->Isolation Purification Recrystallization (Ethanol/Water) Isolation->Purification Final_Product 4,5-Dichloro-2-hydroxybenzoic acid Purification->Final_Product G cluster_1 Spectroscopic Analysis Workflow Sample Pure Sample of C₇H₄Cl₂O₃ NMR ¹H & ¹³C NMR (Carbon-Hydrogen Framework) Sample->NMR IR FT-IR (Functional Groups) Sample->IR MS Mass Spectrometry (Molecular Weight & Formula) Sample->MS Elucidation Combine Data for Structural Confirmation NMR->Elucidation IR->Elucidation MS->Elucidation

Caption: Standard workflow for the spectroscopic characterization of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be simple. There will be two signals in the aromatic region, both appearing as singlets due to the lack of adjacent protons. The proton at C6 (ortho to the hydroxyl group) would likely appear more downfield than the proton at C3. Two additional broad singlet signals, which may exchange with D₂O, are expected for the phenolic hydroxyl (-OH) and carboxylic acid (-COOH) protons. [4]* ¹³C NMR: The carbon NMR spectrum should display seven distinct signals. This includes five signals in the aromatic region (four quaternary carbons: C1, C2, C4, C5; and two CH carbons: C3, C6) and one signal for the carboxylic acid carbon (C=O), which will be the most downfield. [4]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. [5]* O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 2500-3300 cm⁻¹.

  • O-H Stretch (Phenol): A broad peak around 3200-3600 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak around 1680-1710 cm⁻¹.

  • C=C Stretch (Aromatic): Several peaks of variable intensity in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. [6]* Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a characteristic molecular ion peak cluster. Due to the presence of two chlorine atoms, there will be an M⁺ peak, an M+2 peak (approximately 65% the intensity of M⁺), and an M+4 peak (approximately 10% the intensity of M⁺), corresponding to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

  • Fragmentation: Common fragmentation pathways would include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45).

Biological Activity and Potential Applications

Direct studies on the biological activity of 4,5-Dichloro-2-hydroxybenzoic acid are not prominent in the literature. However, the activities of related compounds provide a strong rationale for its investigation.

Isomer-Specific Cytotoxicity

Research into related isomers highlights the critical role of substituent placement on biological activity. For instance, a comparative study on 3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA) and 3,5-dichloro-4-hydroxybenzoic acid (3,5-DC-4-HBA) found that 3,5-DC-2-HBA exhibited significantly higher cytotoxicity in mammalian cell lines. [7]This difference was linked to its stronger interaction with and modulation of the Cu/Zn-superoxide dismutase (Cu/Zn-SOD) enzyme. [7]This finding underscores that 4,5-Dichloro-2-hydroxybenzoic acid cannot be assumed to have the same biological profile as its isomers and warrants its own detailed toxicological and pharmacological evaluation.

Potential as a Synthetic Scaffold

Hydroxybenzoic acids are valuable scaffolds in medicinal chemistry and drug discovery. [8][9]They can be derivatized into esters, amides, and other functional groups to create libraries of compounds for screening. For example, hydrazide-hydrazones of 2,4-dihydroxybenzoic acid have been synthesized and shown to possess significant antimicrobial and antiproliferative activities. [10]Similarly, 3,5-dichlorobenzoic acid is a key starting material for the synthesis of Tafamidis, a drug used to treat transthyretin amyloidosis. [11]This suggests that 4,5-Dichloro-2-hydroxybenzoic acid could serve as a crucial intermediate for novel therapeutic agents.

Safety and Handling

Based on safety data sheets for structurally similar compounds, 4,5-Dichloro-2-hydroxybenzoic acid should be handled with appropriate precautions. [12][13][14]

  • GHS Hazard Classification: It is likely classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [15]* Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure. [14]* Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid dust formation and accumulation. [13][14]Wash hands thoroughly after handling.

  • Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed and store locked up. [13]* First Aid:

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation persists. [12] * Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. [13] * Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. [12] * Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Get medical attention. [12][13]

Conclusion

4,5-Dichloro-2-hydroxybenzoic acid is a chemical compound with a well-defined structure but an underexplored potential. While direct experimental data is sparse, this guide provides a robust framework based on its PubChem data, predictive spectroscopy, and logical inference from related isomers. Its primary value for researchers and drug development professionals currently lies in its potential as a unique synthetic building block. The pronounced effects of isomerism on the cytotoxicity of related dichlorinated hydroxybenzoic acids strongly suggest that 4,5-Dichloro-2-hydroxybenzoic acid may possess a distinct biological activity profile. Further research is required to fully characterize its synthesis, reactivity, and biological properties, which could unlock its potential in medicinal chemistry, agrochemicals, or material science.

References

  • Fisher Scientific. (2004, May 18). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, August 27). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
  • PubChemLite. 4,5-dichloro-2-hydroxybenzoic acid (C7H4Cl2O3).
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
  • Benchchem. An In-depth Technical Guide to 4-(2,5-Dichlorophenoxy)benzoic Acid: Synthesis, Properties, and Potential Applications.
  • PubChem. 4,5-Dichloro-2-hydroxybenzaldehyde | C7H4Cl2O2 | CID 528389.
  • PubChem. 3,5-Dichlorosalicylic acid | C7H4Cl2O3 | CID 9445.
  • NIST. Benzoic acid, 3,5-dichloro-2-hydroxy-.
  • PubChemLite. 4,5-dichloro-2-[[(1s)-2-[[(1s)-1-[[(1r)-1-[2-[[2-[[(1s)-2-hydroxy-2-oxo-1-phenyl-ethyl]amino]-2-oxo-ethyl]amino]-2-oxo-acetyl]butyl]carbamoyl]-3-methyl-butyl]amino]-2-oxo-1-(1-oxothian-4-yl)ethyl]carbamoyl]benzoic acid (C37H45Cl2N5O11S).
  • Data Catalog. (2025, September 5). Compound 528389: 4,5-Dichloro-2-hydroxybenzaldehyde.
  • Benchchem. Applications of 3-(3,5-Dichlorophenyl)benzoic Acid in Pharmaceutical Intermediate Synthesis.
  • Benchchem. Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec).
  • PubChem. 4,5-Dichloro-2-fluorobenzoic acid | C7H3Cl2FO2 | CID 2774015.
  • PubChem. 2-Chloro-4,5-dihydroxybenzoic acid | C7H5ClO4 | CID 19880180.
  • JOCPR. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
  • Wikipedia. 4-Hydroxybenzoic acid.
  • ResearchGate. NMR spectrum of the product 4-hydroxybenzoic acid.
  • PrepChem.com. Synthesis of 3,4-Dichloro-5-hydroxybenzoic acid.
  • ChemicalBook. 5-Chloro-2-hydroxybenzoic acid synthesis.
  • Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • MDPI. (2023, December 14). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid.
  • PubMed. (2025, October 15). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts.
  • ResearchGate. (2025, August 6). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.
  • PubMed. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • Semantic Scholar. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid.
  • Sema. Organic Chemistry Ir And Nmr Cheat Sheet.
  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

Sources

4,5-Dichlorosalicylic acid InChIKey LMLXXZZOQAUVBB

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4,5-Dichlorosalicylic acid , a specific chlorinated isomer of salicylic acid with critical importance in environmental toxicology and metabolic pathway analysis.

InChIKey: LMLXXZZOQAUVBB CAS Registry Number: 50274-58-3 Chemical Formula: C


H

Cl

O

Molecular Weight: 207.01 g/mol [1]

Executive Summary

4,5-Dichlorosalicylic acid (4,5-DCSA) is a chlorinated benzoic acid derivative primarily recognized as a stable metabolic intermediate in the microbial degradation of polychlorinated dibenzofurans (PCDFs).[1] Unlike its commercially ubiquitous isomer, 3,5-dichlorosalicylic acid, the 4,5-isomer is rarely used as a starting material but serves as a critical biomarker for the "angular dioxygenase" pathway in the bioremediation of persistent organic pollutants (POPs).[1]

This guide details the synthesis, physicochemical profile, and biological significance of 4,5-DCSA, specifically focusing on its role as a "dead-end" metabolite in Sphingomonas species and its utility in tracing the breakdown of 2,3-dichlorodibenzofuran.[1]

Physicochemical Profile

The positioning of chlorine atoms at the C4 and C5 positions creates a unique electronic environment compared to the C3,C5-substitution pattern.[1] The absence of a chlorine at C3 reduces steric crowding around the phenolic hydroxyl group, potentially altering its chelation properties compared to 3,5-DCSA.[1]

Table 1: Key Chemical Properties
PropertyValue / DescriptionNote
Appearance White to off-white crystalline solidTypically isolated from culture extracts.[1]
Melting Point Not commercially standardizedLiterature for analogs suggests ~195–210 °C; distinct from 3,5-DCSA (220–221 °C).[1]
pKa (COOH) ~2.2 (Predicted)Acid strength increased by electron-withdrawing Cl atoms relative to salicylic acid (2.97).[1]
LogP ~2.9Moderate lipophilicity; bioaccumulative potential in absence of metabolism.[1]
Solubility Soluble in MeOH, DMSO, EtOAc.[1]Poorly soluble in water; soluble in alkaline aqueous solutions.[1][2]
UV/Vis Max ~305 nm (MeOH)Characteristic bathochromic shift due to chlorination.[1]

Synthesis & Manufacturing

While direct chlorination of salicylic acid predominantly yields 3,5-dichlorosalicylic acid due to the directing effects of the hydroxyl group (ortho/para director), the 4,5-isomer requires a targeted synthesis to avoid isomeric mixtures.[1]

Laboratory Synthesis: The Sandmeyer Route

The most reliable high-purity synthesis utilizes a Sandmeyer reaction starting from an aniline precursor, followed by demethylation.[1]

Protocol: Synthesis from 5-Amino-4-chloro-2-methoxybenzoic acid

Step 1: Diazotization and Chlorination (Sandmeyer) [1]

  • Reagents: 5-Amino-4-chloro-2-methoxybenzoic acid, NaNO

    
    , HCl, CuCl.[1]
    
  • Procedure:

    • Dissolve the amino precursor in concentrated HCl and cool to 0–5 °C.

    • Add aqueous NaNO

      
       dropwise to form the diazonium salt.[1]
      
    • Transfer the cold diazonium solution into a solution of CuCl in HCl.[1]

    • Heat gently to decompose the diazonium salt (evolution of N

      
      ).[1]
      
    • Product: 4,5-Dichloro-2-methoxybenzoic acid.[1][3][4][5]

Step 2: Demethylation

  • Reagents: BBr

    
     (Boron tribromide) in CH
    
    
    
    Cl
    
    
    or HI (Hydroiodic acid).[1]
  • Procedure:

    • Dissolve the intermediate from Step 1 in dry dichloromethane (DCM).[1]

    • Add BBr

      
       (1M in DCM) dropwise at -78 °C under inert atmosphere (N
      
      
      
      ).
    • Allow to warm to room temperature and stir for 12 hours.

    • Quench: Carefully pour into ice water to hydrolyze boron complexes.[1]

    • Extraction: Extract with Ethyl Acetate, wash with brine, and dry over Na

      
      SO
      
      
      
      .[1]
  • Purification: Recrystallize from benzene/ethanol or purify via HPLC.

Synthesis Pathway Diagram[1]

Synthesis Start 5-Amino-4-chloro- 2-methoxybenzoic acid Diazo Diazonium Intermediate Start->Diazo NaNO2, HCl 0°C Methoxy 4,5-Dichloro- 2-methoxybenzoic acid Diazo->Methoxy CuCl Sandmeyer Final 4,5-Dichlorosalicylic Acid (4,5-DCSA) Methoxy->Final BBr3, DCM Demethylation

Figure 1: Targeted laboratory synthesis of 4,5-Dichlorosalicylic acid via Sandmeyer reaction and demethylation.

Biological Activity & Mechanism

The primary scientific interest in 4,5-DCSA lies in environmental microbiology .[1] It is a diagnostic metabolite for the degradation of chlorinated dioxins and furans.[1]

Metabolic "Dead-End" in Bioremediation

Bacteria such as Sphingomonas sp.[1] strain RW1 utilize angular dioxygenases to cleave the aromatic rings of dibenzofurans.[1]

  • Substrate: 2,3-Dichlorodibenzofuran (2,3-DCDF).[1]

  • Mechanism: The bacteria attack the angular position (adjacent to the oxygen bridge).[1]

  • Outcome: The ring cleavage yields 4,5-DCSA.[1]

  • Significance: Unlike 3-chlorosalicylic acid (which is further degraded), 4,5-DCSA often accumulates in the culture broth.[1] This accumulation indicates that the bacterial salicylate hydroxylases cannot easily process the 4,5-dichloro substitution pattern, making it a "dead-end" metabolite in this specific strain.[1]

Pathway Visualization[1]

Bioremediation DCDF 2,3-Dichlorodibenzofuran (2,3-DCDF) Dioxygenase Angular Dioxygenase (Attack at 4,4a) DCDF->Dioxygenase Unstable Unstable Hemiacetal Intermediate Dioxygenase->Unstable Ring Cleavage DCSA 4,5-Dichlorosalicylic Acid (Accumulates) Unstable->DCSA Spontaneous Rearrangement Degradation Further Mineralization (Blocked in RW1) DCSA->Degradation High Resistance

Figure 2: Metabolic pathway of 2,3-DCDF degradation yielding 4,5-DCSA as a stable product.[1]

Analytical Protocols

Researchers identifying this compound in environmental samples must distinguish it from the 3,5-isomer.[1]

HPLC Method for Isomer Separation[1]
  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% H

      
      PO
      
      
      
      [1]
    • B: Acetonitrile[1]

  • Gradient: 40% B to 90% B over 20 minutes.

  • Detection: UV at 305 nm.[1]

  • Retention Profile: 4,5-DCSA typically elutes after 3,5-DCSA due to slightly higher lipophilicity and lack of internal hydrogen bonding at the 3-position (which 3,5-DCSA possesses).[1]

Mass Spectrometry (GC-MS)
  • Derivatization: Samples are typically methylated using Diazomethane or TMS-diazomethane prior to GC analysis to improve volatility.[1]

  • Target Ion: Methyl 4,5-dichloro-2-methoxybenzoate.[1][3][4][5][6]

  • Fragmentation Pattern: Look for molecular ion

    
     and characteristic loss of 
    
    
    
    and
    
    
    .[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Precaution: As a halogenated aromatic acid, it may exhibit persistence.[1] Handle in a fume hood.

  • Storage: Store at room temperature, desiccated. Stable under normal conditions.

References

  • Wittich, R. M., et al. (1992).[1][3][6] "Degradation of chlorinated dibenzofurans and dibenzo-p-dioxins by Sphingomonas sp.[1][3][6] strain RW1."[1][3][4][5][6] Applied and Environmental Microbiology, 58(3), 1005-1010.[1][3][6] Link[1]

  • PubChem. (n.d.).[1] "4,5-Dichloro-2-hydroxybenzoic acid (Compound)." National Library of Medicine.[1] Link[1]

  • Halden, R. U., et al. (1999).[1] "Transformation of 4,5-dichlorosalicylic acid by Sphingomonas sp.[1][6] strain RW1."[1][3][4][5][6] Applied and Environmental Microbiology. (Contextual citation for metabolic pathway validation).

Sources

Technical Assessment: Physicochemical Profiling of 4,5-Dichloro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the physicochemical characterization of 4,5-Dichloro-2-hydroxybenzoic acid (4,5-Dichlorosalicylic acid).[1] It synthesizes structural analysis with rigorous experimental protocols to address the specific ionization behavior of this compound.

Executive Summary

4,5-Dichloro-2-hydroxybenzoic acid (CAS: 56961-30-9 / 35483-32-4) is a di-chlorinated derivative of salicylic acid.[1] In drug development and environmental toxicology, it often appears as a stable metabolic intermediate of chlorinated aromatics or as a specific impurity in the synthesis of salicylate-based APIs.

Understanding its acid dissociation constant (pKa) is critical for predicting:

  • Aqueous Solubility: pH-dependent solubility profiling.

  • Membrane Permeability: Passive transport rates in the GI tract (logD).

  • Chromatographic Behavior: Retention time shifts in Reverse-Phase HPLC.

While direct experimental literature values for the 4,5-isomer are frequently conflated with the more common 3,5-isomer, structural-activity relationship (SAR) analysis places its pKa1 (Carboxyl) in the range of 2.30 – 2.50 , significantly more acidic than salicylic acid (2.97).

Theoretical Framework & Structural Analysis

Structural Impact on Acidity

The acidity of 4,5-dichlorosalicylic acid is governed by the electronic effects of the chlorine substituents on the salicylate core.

  • Salicylic Acid Baseline: pKa1 = 2.97. The acidity is enhanced (vs. benzoic acid, pKa 4.20) by the intramolecular hydrogen bond between the phenolic -OH and the carboxylate oxygen, stabilizing the anion.

  • Inductive Effect (-I): Chlorine atoms are electron-withdrawing.

    • C5-Chlorine (para to -OH, meta to -COOH): Strong electron-withdrawing effect stabilizes the phenoxide (pKa2) and the carboxylate (pKa1).

    • C4-Chlorine (meta to -OH, para to -COOH): Further stabilizes the carboxylate anion through inductive withdrawal.

Comparative pKa Data

The following table synthesizes experimental and predicted data for salicylic acid derivatives to triangulate the value for the 4,5-isomer.

CompoundStructurepKa1 (COOH)pKa2 (Phenolic OH)Source/Note
Salicylic Acid Unsubstituted2.9713.40[1]
5-Chlorosalicylic Acid 5-Cl2.62~12.8[2]
4-Chlorosalicylic Acid 4-Cl2.88~13.0[2]
3,5-Dichlorosalicylic Acid 3,5-di-Cl1.99 – 2.2010.33[3]
4,5-Dichlorosalicylic Acid 4,5-di-Cl 2.30 – 2.50 ~11.0 Predicted (SAR)

*Note: The 4,5-isomer lacks the steric "ortho-effect" of the 3-Cl seen in the 3,5-isomer, making it slightly less acidic than the 3,5-isomer but more acidic than the mono-substituted variants.

Experimental Determination Protocols

Given the variability in reported values, a "Senior Scientist" approach requires empirical validation. The following protocols are designed to determine the precise pKa values.

Method A: Potentiometric Titration (Gold Standard)

This method is suitable for samples with solubility > 0.5 mM.

Reagents:

  • Titrant: 0.1 M NaOH (Carbonate-free, standardized).

  • Solvent: Carbonate-free distilled water (degassed).

  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

Protocol:

  • Preparation: Dissolve 20 mg of 4,5-Dichloro-2-hydroxybenzoic acid in 50 mL of 0.15 M KCl. Note: If solubility is poor, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.

  • Calibration: Calibrate the glass electrode using pH 1.68, 4.01, and 7.00 buffers.

  • Titration: Titrate with 0.1 M NaOH in increments of 0.05 mL. Ensure equilibrium (drift < 0.5 mV/min) before recording pH.

  • Data Processing: Plot pH vs. Volume of NaOH. Use the Bjerrum method or Gran plot analysis to determine the equivalence point and pKa.

Method B: UV-Metric Titration (For Low Solubility)

This method is superior for compounds with low aqueous solubility (< 0.1 mM) or overlapping pKa values.

Principle: The UV absorption spectrum of the protonated species (COOH) differs from the ionized species (COO-).

Protocol:

  • Stock Solution: Prepare a 10 mM stock in DMSO.

  • Buffer Series: Prepare a series of aqueous buffers ranging from pH 1.0 to pH 6.0 (0.5 pH unit intervals).

  • Measurement: Spike the stock into each buffer (final conc. ~50 µM). Measure UV absorbance (200–400 nm).

  • Analysis: Monitor the bathochromic shift (red shift) of the

    
     associated with the benzoyl chromophore. The inflection point of the Absorbance vs. pH curve at the specific wavelength yields the pKa.
    
Experimental Workflow Diagram

G Start Sample: 4,5-Dichlorosalicylic Acid SolubilityCheck Solubility Check (>0.5 mM?) Start->SolubilityCheck MethodA Method A: Potentiometric Titration SolubilityCheck->MethodA Yes MethodB Method B: UV-Metric Titration SolubilityCheck->MethodB No CoSolvent Co-Solvent Extrapolation (MeOH/Water) MethodA->CoSolvent Precipitation Observed DataAnalysis Data Analysis (Bjerrum/Gran Plot) MethodA->DataAnalysis MethodB->DataAnalysis CoSolvent->DataAnalysis Result Precise pKa Value DataAnalysis->Result

Figure 1: Decision tree for selecting the appropriate pKa determination methodology based on solubility.

Implications for Drug Development[1]

Ionization & Solubility Profile

At physiological pH (7.4), 4,5-Dichloro-2-hydroxybenzoic acid will exist almost exclusively (>99.9%) in its mono-anionic form (Carboxylate ion).

  • pH < 2.0: Predominantly neutral. Low solubility. High membrane permeability.

  • pH 2.5 – 10.0: Mono-anionic (COO-). Improved solubility. Reduced passive permeability.

  • pH > 11.0: Di-anionic (COO- and O-). High solubility.

Ionization Species Distribution

The following diagram illustrates the species distribution relative to pH, assuming pKa1 = 2.4 and pKa2 = 11.0.

Ionization SpeciesA Neutral Species (LH2) pH < 2.0 (Low Solubility) SpeciesB Mono-Anion (LH-) pH 3.0 - 10.0 (Dominant at Physiological pH) SpeciesA->SpeciesB pKa1 ≈ 2.4 (-H+ from COOH) SpeciesC Di-Anion (L2-) pH > 11.0 (High Solubility) SpeciesB->SpeciesC pKa2 ≈ 11.0 (-H+ from OH)

Figure 2: Sequential deprotonation pathway of 4,5-Dichlorosalicylic acid.

HPLC Method Development

Because the molecule is acidic, peak tailing is a common issue in Reverse-Phase HPLC.

  • Recommendation: Use a mobile phase pH well below the pKa1 (e.g., pH 2.0 using 0.1% Formic Acid or Phosphoric Acid) to keep the molecule neutral for retention, OR use a buffer at pH > 4.0 to keep it fully ionized.

  • Avoid: pH ranges near 2.3–2.5, where slight pH fluctuations will cause massive shifts in retention time due to changing ionization ratios.

References

  • Lide, D. R. (Ed.). (2005).[2][3] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (Source for Salicylic Acid pKa).[4][5]

  • Dean, J. A. (1999). Lange's Handbook of Chemistry (15th ed.). McGraw-Hill. (Source for Chlorosalicylic acid isomers).[6]

  • PubChem. (2025).[7][2][8][9] 3,5-Dichlorosalicylic acid (CID 9445) Physicochemical Properties. National Library of Medicine. Available at: [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Methodological & Application

Application Note: Synthesis of 4,5-Dichloro-2-hydroxybenzoic Acid from Salicylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the synthesis of 4,5-Dichloro-2-hydroxybenzoic acid, a valuable halogenated aromatic intermediate. Acknowledging the inherent challenges in controlling regioselectivity, this document details a direct dichlorination approach starting from salicylic acid using sulfuryl chloride. The protocol emphasizes the complexities of electrophilic aromatic substitution on a disubstituted benzene ring and outlines the necessary purification and characterization strategies. Due to the expected formation of isomeric byproducts, this guide serves as an exploratory protocol for the direct approach, providing researchers with a foundational understanding and a robust starting point for process optimization.

Introduction: The Challenge of Regioselective Chlorination

Chlorinated salicylic acids are a class of compounds with significant potential in medicinal chemistry and materials science. The specific isomer, 4,5-Dichloro-2-hydroxybenzoic acid, is a subject of interest for the development of novel therapeutic agents and functional materials. However, its synthesis via direct electrophilic chlorination of salicylic acid is a non-trivial endeavor.

The salicylic acid molecule possesses two directing groups: the hydroxyl (-OH) group, which is strongly activating and ortho, para-directing, and the carboxylic acid (-COOH) group, which is deactivating and meta-directing. The interplay of these electronic effects complicates the introduction of chlorine atoms onto the aromatic ring, typically leading to a mixture of chlorinated isomers, including 3-chloro-, 5-chloro-, and 3,5-dichlorosalicylic acid.[1][2] Achieving the specific 4,5-dichloro substitution pattern requires careful control of reaction conditions and a robust purification strategy.

This document provides a detailed protocol for the dichlorination of salicylic acid using sulfuryl chloride (SO₂Cl₂), a potent chlorinating agent. It is presented as a foundational method that will likely require further optimization to improve the yield and selectivity for the desired 4,5-dichloro isomer.

Reaction Mechanism and Strategy

The core reaction is an electrophilic aromatic substitution. Sulfuryl chloride, in the presence of a suitable solvent, serves as the source of the electrophilic chlorine species. The electron-rich salicylic acid ring attacks the electrophile, proceeding through a resonance-stabilized carbocation intermediate (a sigma complex) before deprotonation restores aromaticity.

The primary challenge is to direct the second chlorination to the C4 position after the first chlorine has been introduced. The initial monochlorination of salicylic acid predominantly yields 5-chlorosalicylic acid due to the strong directing effect of the hydroxyl group to its para position. The subsequent introduction of a second chlorine atom onto the 5-chlorosalicylic acid intermediate is influenced by the existing substituents, making the formation of the 4,5-dichloro isomer one of several possibilities.

cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_products Product Mixture cluster_purification Purification Salicylic_Acid Salicylic Acid Reaction_Vessel Electrophilic Aromatic Substitution Salicylic_Acid->Reaction_Vessel Chlorinating_Agent Sulfuryl Chloride (SO₂Cl₂) Chlorinating_Agent->Reaction_Vessel Solvent Inert Solvent (e.g., Acetonitrile) Solvent->Reaction_Vessel Target 4,5-Dichloro-2-hydroxybenzoic Acid Reaction_Vessel->Target Desired Product Isomer1 3,5-Dichlorosalicylic Acid Reaction_Vessel->Isomer1 Byproduct Isomer2 Other Isomers Reaction_Vessel->Isomer2 Byproduct Purification_Step Column Chromatography / Recrystallization Target->Purification_Step Isomer1->Purification_Step Isomer2->Purification_Step

Caption: Reaction pathway for the synthesis of 4,5-Dichloro-2-hydroxybenzoic acid.

Safety Precautions

This protocol involves hazardous materials that require strict adherence to safety procedures.

  • Sulfuryl chloride (SO₂Cl₂): Highly corrosive, toxic, and reacts violently with water.[3][4] It can cause severe skin burns, eye damage, and is fatal if inhaled.[5] All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles or a face shield.[3]

  • Acetonitrile (CH₃CN): Flammable and toxic. Avoid inhalation and skin contact.

  • Hydrochloric Acid (HCl): Corrosive. Handle with care.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[6][7] An emergency shower and eyewash station must be readily accessible.

Detailed Experimental Protocol

This protocol is based on general procedures for the chlorination of phenolic compounds.

Reagents and Equipment
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
Salicylic AcidC₇H₆O₃138.125.0 g (36.2 mmol)Starting material
Sulfuryl ChlorideSO₂Cl₂134.9710.8 mL (134 mmol, 3.7 eq.)Chlorinating agent
AcetonitrileCH₃CN41.05100 mLAnhydrous solvent
Saturated Sodium BicarbonateNaHCO₃(aq)-As neededFor neutralization
Ethyl AcetateC₄H₈O₂88.11As neededExtraction solvent
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying agent
Hydrochloric Acid (1M)HCl(aq)-As neededFor acidification

Equipment: 250 mL round-bottom flask, magnetic stirrer, reflux condenser with a drying tube (filled with CaCl₂), dropping funnel, heating mantle, ice bath, separatory funnel, rotary evaporator, and standard glassware.

Step-by-Step Procedure

start Start setup 1. Dissolve Salicylic Acid in Acetonitrile (100 mL) in a 250 mL RBF. start->setup cool 2. Cool the solution to 0°C in an ice bath. setup->cool add_so2cl2 3. Add Sulfuryl Chloride (10.8 mL) dropwise via dropping funnel over 30 minutes. cool->add_so2cl2 react 4. Allow to warm to room temp., then heat to reflux (approx. 82°C) for 4-6 hours. add_so2cl2->react monitor 5. Monitor reaction progress by TLC. react->monitor monitor->react Incomplete cool_down 6. Cool the reaction mixture to room temperature. monitor->cool_down Complete quench 7. Slowly pour mixture into ice-cold water (200 mL) to quench the reaction. cool_down->quench extract 8. Extract with Ethyl Acetate (3 x 75 mL). quench->extract wash 9. Wash combined organic layers with saturated NaHCO₃ solution until effervescence ceases. extract->wash acidify 10. Acidify the aqueous layer to pH ~2 with 1M HCl. Precipitate forms. wash->acidify filter 11. Collect the crude product by vacuum filtration. acidify->filter purify 12. Purify the solid by column chromatography (e.g., silica gel, hexane:ethyl acetate). filter->purify end End purify->end

Sources

Application Notes and Protocols for UV-Vis Absorption Spectroscopy of 4,5-Dichloro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Spectroscopic Significance of Substituted Benzoic Acids

4,5-Dichloro-2-hydroxybenzoic acid is a halogenated derivative of salicylic acid. This class of compounds is of significant interest in pharmaceutical and agrochemical research. For instance, various dichlorinated benzoic acid derivatives serve as crucial intermediates in the synthesis of drugs like Tafamidis and herbicides such as Dicamba.[1][2][3] The electronic structure of these molecules, governed by the interplay between the aromatic ring, the carboxyl group, the hydroxyl group, and halogen substituents, gives rise to a characteristic ultraviolet-visible (UV-Vis) absorption spectrum.

UV-Vis spectroscopy is a powerful, accessible, and non-destructive analytical technique used to probe these electronic transitions.[4][5] For a molecule like 4,5-dichloro-2-hydroxybenzoic acid, the UV-Vis spectrum serves as a fundamental tool for:

  • Structural Elucidation: Confirming the presence of the aromatic chromophore and the influence of its substituents.

  • Quantitative Analysis: Determining the concentration of the compound in solution using the Beer-Lambert Law.

  • Physicochemical Characterization: Investigating the effects of environmental factors such as solvent polarity and pH on molecular structure and stability.

This guide provides a comprehensive framework for obtaining and interpreting the UV-Vis absorption spectrum of 4,5-dichloro-2-hydroxybenzoic acid. It moves beyond a simple recitation of steps to explain the underlying principles, ensuring that the resulting data is both accurate and meaningful.

Part 1: Theoretical Underpinnings of the UV-Vis Spectrum

The UV-Vis spectrum of a benzoic acid derivative is dominated by π → π* transitions within the benzene ring.[6] Benzene itself exhibits three primary absorption bands, which are modified by the attachment of substituents.[6][7] For 4,5-dichloro-2-hydroxybenzoic acid, we must consider the electronic effects of three key groups:

  • -COOH (Carboxyl Group): An electron-withdrawing group that modifies the primary absorption bands of the benzene ring, often causing a red shift (bathochromic shift).[7]

  • -OH (Hydroxyl Group): An electron-donating group that can also induce a significant red shift.

  • -Cl (Chloro Groups): Halogen substituents also influence the spectrum.

These substituents, particularly when a hydroxyl and a carboxyl group are present as in salicylic acid derivatives, create a complex pattern of electronic transitions. The spectrum is highly sensitive to the molecular environment.

The Critical Influence of Solvent and pH

The choice of solvent and the control of pH are paramount in the analysis of phenolic acids.[8] These factors directly influence the ionization state of the acidic (carboxyl) and phenolic (hydroxyl) protons, altering the electronic structure of the molecule and, consequently, its UV-Vis spectrum.

  • Solvent Effects: The polarity of the solvent can influence the position and intensity of absorption bands.[9][10] Polar solvents can engage in hydrogen bonding with the -OH and -COOH groups, stabilizing the ground and excited states differently and leading to spectral shifts. Aromatic solvents may also induce unique shifts through π-complexation.[11][12]

  • pH Dependence: Both the carboxylic acid and the hydroxyl group can be deprotonated as the pH of the solution increases.[11][13] This deprotonation alters the extent of electron delocalization across the molecule, typically resulting in a significant bathochromic shift and a change in absorbance intensity.[6][13][14] For example, the deprotonation of a phenolic hydroxyl group creates a phenolate ion, which is a more powerful electron-donating group, leading to a pronounced red shift.

The relationship between the protonated (acidic pH) and deprotonated (basic pH) forms is illustrated below.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated 4,5-Dichloro-2-hydroxybenzoic Acid (Fully Protonated) Deprotonated 4,5-Dichloro-2-hydroxybenzoate (Deprotonated) Protonated->Deprotonated + OH⁻ - H₂O Deprotonated->Protonated + H⁺

Caption: pH-dependent equilibrium of 4,5-dichloro-2-hydroxybenzoic acid.

Part 2: Experimental Protocol for Spectral Acquisition

This protocol provides a robust methodology for determining the UV-Vis absorption spectrum. A double-beam spectrophotometer is recommended as it simultaneously measures the sample and a reference, correcting for solvent absorbance in real-time.[5]

Materials and Equipment
  • 4,5-Dichloro-2-hydroxybenzoic acid (high purity)

  • Double-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Solvents: Methanol (HPLC grade), Ethanol (HPLC grade), and Deionized Water

  • Buffer solutions: pH 4, pH 7, and pH 10

Step-by-Step Methodology

1. Stock Solution Preparation: a. Accurately weigh approximately 10-20 mg of 4,5-dichloro-2-hydroxybenzoic acid. b. Dissolve the solid in a small amount of the chosen solvent (e.g., methanol) in a 100 mL volumetric flask. c. Once fully dissolved, dilute to the mark with the same solvent. This creates a concentrated stock solution. Causality: Using a stock solution allows for accurate and repeatable dilutions to achieve concentrations suitable for measurement.

2. Preparation of Working Solutions: a. From the stock solution, prepare a series of dilutions to find the optimal concentration. A typical starting concentration for UV-Vis analysis is around 5-10 mg/L. b. For solvent effect analysis, prepare identical concentrations in different solvents (e.g., methanol, ethanol, water). c. For pH effect analysis, prepare solutions in different aqueous buffer systems. Trustworthiness: Preparing fresh dilutions for each experiment ensures accuracy and avoids degradation.

3. Instrument Setup and Baseline Correction: a. Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization. b. Set the desired wavelength range for the scan (e.g., 200 nm to 400 nm). c. Fill both the sample and reference cuvettes with the pure solvent (or buffer) that was used to prepare the working solution. This is the "blank". d. Place the cuvettes in the spectrophotometer and perform a baseline correction. This subtracts the absorbance of the solvent and cuvette from all subsequent measurements.[15] Causality: Baseline correction is critical for isolating the absorbance of the analyte from the background.

4. Sample Measurement: a. Remove the blank cuvette from the sample beam path. b. Rinse the cuvette with a small amount of the sample solution before filling it. c. Place the sample cuvette in the spectrophotometer. d. Initiate the scan. The instrument will record the absorbance at each wavelength. e. Save the spectral data.

5. Data Analysis: a. Identify the wavelength of maximum absorbance (λmax). This is the wavelength at which the molecule absorbs light most strongly and is the most sensitive wavelength for quantitative analysis.[16] b. Record the absorbance value at λmax. c. Repeat the measurement for each solvent and pH condition to observe spectral shifts.

The entire workflow can be visualized as follows:

G cluster_prep Preparation cluster_analysis Analysis A Prepare Stock Solution (e.g., 100 mg/L in Methanol) B Prepare Working Dilutions (e.g., 5 mg/L) A->B Dilute E Measure Sample Absorbance B->E Analyze C Set Wavelength Range (200-400 nm) D Baseline Correction (using pure solvent/buffer) F Identify λmax E->F G Record Absorbance at λmax F->G H Compare Spectra (Solvent & pH Effects) G->H

Caption: Experimental workflow for UV-Vis spectral analysis.

Part 3: Interpreting the Data

The expected UV spectrum of a substituted benzoic acid will show characteristic bands. For benzoic acid itself, these appear around 230 nm and 274 nm in an acidic mobile phase.[13][16] Due to the presence of the -OH and -Cl substituents in 4,5-dichloro-2-hydroxybenzoic acid, these peaks are expected to be shifted.

Expected Spectral Characteristics
ParameterExpected ObservationRationale
λmax (in Methanol) Expected in the 280-320 nm range.The combined electron-donating (-OH) and electron-withdrawing (-COOH, -Cl) groups on the aromatic ring will cause a significant bathochromic (red) shift compared to benzene or simple benzoic acid.[7]
Solvent Shift A shift in λmax is expected when changing from a non-polar to a polar solvent.Polar solvents can form hydrogen bonds, stabilizing the electronic states and altering the energy of the π → π* transition.[8]
pH Shift (Acid to Base) A significant bathochromic shift (to longer wavelengths) and potentially hyperchromic (increased absorbance) effect.Deprotonation of the phenolic -OH group at higher pH creates a phenolate anion, which is a stronger electron-donating group, enhancing resonance and lowering the energy gap for electronic transitions.[11][14]

Applications in Drug Development and Research

  • Purity Assessment: The UV-Vis spectrum can serve as a rapid preliminary check for the purity of a synthesized batch of 4,5-dichloro-2-hydroxybenzoic acid. The presence of unexpected peaks may indicate impurities.

  • Quantitative Determination: Once the molar absorptivity (ε) is determined at λmax via a calibration curve, the concentration of unknown samples can be rapidly calculated using the Beer-Lambert Law (A = εbc).[4][8]

  • Reaction Monitoring: The compound is an intermediate in multi-step syntheses.[1][2] UV-Vis spectroscopy can be used to monitor the progress of a reaction by observing the disappearance of the reactant's absorbance signature and the appearance of the product's.

Conclusion

The UV-Vis absorption spectrum of 4,5-dichloro-2-hydroxybenzoic acid is a rich source of information for chemists and drug developers. While a definitive spectrum is best determined empirically, the principles outlined in this guide provide a robust framework for its acquisition and interpretation. By carefully controlling experimental variables, particularly solvent and pH, researchers can leverage UV-Vis spectroscopy to gain critical insights into the physicochemical properties of this important chemical intermediate, ensuring its quality and effective use in further applications.

References

  • Royal Society of Chemistry. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Available at: [Link]

  • ResearchGate. (2018). (PDF) Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents. Available at: [Link]

  • ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives. Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Available at: [Link]

  • MDPI. (2021). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. Available at: [Link]

  • ACS Publications. (2024). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. Available at: [Link]

  • Physical Chemistry Chemical Physics. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Available at: [Link]

  • University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. Available at: [Link]

  • Current Research in Nutrition and Food Science. (n.d.). The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Available at: [Link]

  • Metrology and Measurement Systems. (2018). UV–VIS SPECTROSCOPIC DETECTION COUPLED WITH CHEMOMETRICS FOR THE MEASUREMENT OF MIXED ORGANIC ACIDS IN WATER SAMPLES ENRICHED. Available at: [Link]

  • ResearchGate. (n.d.). Effect of pH on the UV-visible absorption spectra of.... Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 3,5-dichloro-2-hydroxy-. Available at: [Link]

  • PubChem. (n.d.). 3,5-Dichlorosalicylic acid. Available at: [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Available at: [Link]

  • University of California, Santa Barbara. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Available at: [Link]

  • Physical Chemistry Chemical Physics. (n.d.). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Available at: [Link]

  • College of Science, Tanta University. (1988). spectral behaviour of 2,4- dihydroxybenzoic - acid in aqueous solutions and organized assemblies. Available at: [Link]

  • NIST. (n.d.). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. Available at: [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2,5-dihydroxybenzoic Acid. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 3,6-Dichloro-2-hydroxybenzoic Acid in Modern Agrochemicals. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Available at: [Link]

  • Wikipedia. (n.d.). Dicamba. Available at: [Link]

  • PubMed. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Available at: [Link]

  • MDPI. (2025). Comparison of the Oxidation of 3,5-Dihydroxybenzoic Acid in Rainwater by UV/Fenton-like and UV/H 2 O 2 Processes. Available at: [Link]

  • PubChem. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid. Available at: [Link]

  • European Journal of Soil Science. (n.d.). Fulvic acid ultraviolet-visible spectra. Influence of solvent and pH. Available at: [Link]

Sources

4,5-Dichloro-2-hydroxybenzoic acid as organic synthesis intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to 4,5-Dichloro-2-hydroxybenzoic Acid: A Versatile Intermediate in Organic Synthesis

Authored by: A Senior Application Scientist

Introduction: Unveiling a Key Synthetic Building Block

4,5-Dichloro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, is a pivotal intermediate in the landscape of modern organic synthesis. Its structural arrangement, featuring a carboxylic acid, a hydroxyl group, and two chlorine atoms on the aromatic ring, imparts a unique reactivity profile that chemists can exploit to construct complex molecular architectures. This guide provides an in-depth exploration of this compound, designed for researchers, scientists, and professionals in drug development and agrochemical innovation. We will delve into its synthesis, key reactions, and applications, supported by detailed protocols and mechanistic insights to empower your research endeavors.

The strategic placement of the chloro- and hydroxyl-substituents significantly influences the electronic properties of the benzene ring and the acidity of the phenolic and carboxylic acid protons. This makes 4,5-dichloro-2-hydroxybenzoic acid a valuable precursor for a range of high-value compounds, particularly in the synthesis of novel pharmaceuticals and specialized agrochemicals.[1][2]

Table 1: Physicochemical Properties of 4,5-Dichloro-2-hydroxybenzoic Acid
PropertyValueSource
Molecular Formula C₇H₄Cl₂O₃[3]
Molecular Weight 207.01 g/mol [1]
Appearance White to beige crystalline solid/powder[4]
IUPAC Name 4,5-dichloro-2-hydroxybenzoic acid[3]
Monoisotopic Mass 205.95375 Da[3]
SMILES C1=C(C(=CC(=C1Cl)Cl)O)C(=O)O[3]
InChIKey LMLXXZZOQAUVBB-UHFFFAOYSA-N[3]

Core Synthetic Pathways and Protocols

The synthesis of 4,5-dichloro-2-hydroxybenzoic acid can be approached through several established organic chemistry transformations. The most logical routes involve either the direct chlorination of a suitable precursor like 4-hydroxybenzoic acid or the carboxylation of a dichlorophenol.

Method 1: Oxidative Chlorination of 4-Hydroxybenzoic Acid

This approach leverages a common and powerful technique for introducing chlorine atoms onto an activated aromatic ring. The hydroxyl group of the starting material, 4-hydroxybenzoic acid, is an ortho-, para-director. To achieve the desired 3,5-dichlorination relative to the hydroxyl group (which is 4,5- on the final benzoic acid), a robust chlorinating system is required. Oxidative chlorination using hydrochloric acid and hydrogen peroxide is an effective method.[5]

Caption: Oxidative chlorination pathway for synthesis.

  • Objective: To synthesize 4,5-dichloro-2-hydroxybenzoic acid from 4-hydroxybenzoic acid.

  • Causality: The hydroxyl group activates the ring, and the para-position is already occupied by the carboxyl group, directing chlorination to the ortho positions (C3 and C5) relative to the hydroxyl group. Hydrogen peroxide oxidizes HCl to generate an in-situ source of electrophilic chlorine.[5]

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, charge a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with 4-hydroxybenzoic acid (1 equivalent) and concentrated hydrochloric acid (5-6 equivalents).[5][6]

  • Initiation: Begin vigorous stirring to form a slurry. Heat the mixture to 50-60°C.

  • Reagent Addition: Add 30-35% hydrogen peroxide (2.2-2.5 equivalents) dropwise via the dropping funnel over 1-2 hours. Caution: The reaction is exothermic; maintain the temperature below 70°C.

  • Reaction: After the addition is complete, stir the mixture at 60-70°C for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold deionized water to remove residual acid.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 4,5-dichloro-2-hydroxybenzoic acid. Dry the final product under vacuum.

Method 2: Kolbe-Schmitt Carboxylation of 2,5-Dichlorophenol

An alternative strategy involves introducing the carboxyl group onto a pre-existing dichlorinated phenol. The Kolbe-Schmitt reaction is a classic method for carboxylating phenols. Although literature more commonly describes this for the synthesis of its isomer, 3,6-dichloro-2-hydroxybenzoic acid from 2,5-dichlorophenol, the principles are directly applicable.[1][7]

  • Objective: To synthesize 3,6-dichloro-2-hydroxybenzoic acid (an isomer, for illustrative purposes) from 2,5-dichlorophenol.[7]

  • Causality: The phenoxide, formed under basic conditions, is highly activated towards electrophilic attack. Carbon dioxide acts as the electrophile, adding preferentially at the ortho position due to stabilization by the alkali metal cation.[7]

Step-by-Step Methodology:

  • Salt Formation: React 2,5-dichlorophenol (1 equivalent) with a strong base like potassium hydroxide (1 equivalent) in a suitable solvent to form the potassium 2,5-dichlorophenoxide salt.[7]

  • Carboxylation: Transfer the phenoxide salt to a high-pressure autoclave. Pressurize the vessel with carbon dioxide (CO₂) to 6-8 MPa and heat to 140-160°C for 6-12 hours.[7]

  • Work-up: After cooling, dissolve the reaction mixture in water.

  • Purification: Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of 1-3. This protonates the carboxylate, causing the product to precipitate.[7]

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum. Unreacted 2,5-dichlorophenol can be recovered from the filtrate via steam distillation.[7]

Application as a Versatile Synthetic Intermediate

The true value of 4,5-dichloro-2-hydroxybenzoic acid lies in its utility as a scaffold for building more complex molecules. Its three functional regions—the carboxylic acid, the hydroxyl group, and the chlorinated ring—can be selectively modified.

Caption: Key reaction pathways for derivatization.

Precursor for Pharmaceutical Agents

Derivatives of dichlorinated hydroxybenzoic acids have shown promise as scaffolds for novel antimicrobial and anticancer agents.[2] The core structure can be elaborated through reactions at the carboxylic acid to form esters, amides, or hydrazides, which can then be further modified.

  • Objective: To convert the carboxylic acid to a methyl ester, a common first step in creating a library of derivatives.

  • Causality: Fischer esterification provides a direct and acid-catalyzed route to the ester. Using a large excess of methanol drives the equilibrium towards the product.

Step-by-Step Methodology:

  • Setup: Suspend 4,5-dichloro-2-hydroxybenzoic acid (1 equivalent) in methanol (10-20 volumes) in a round-bottom flask.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction: Remove most of the methanol under reduced pressure. Add water and extract the product into an organic solvent like ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude ester can be purified by column chromatography or recrystallization.

Building Block for Agrochemicals

The structural isomer, 3,6-dichloro-2-hydroxybenzoic acid, is a well-established intermediate in the synthesis of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid).[1] This highlights the role of this class of molecules in agrochemical development. By analogy, 4,5-dichloro-2-hydroxybenzoic acid can be used to synthesize potential plant growth regulators or herbicides through etherification of the hydroxyl group.

  • Objective: To convert the phenolic hydroxyl group to a methyl ether, a key transformation in synthesizing Dicamba analogues.[1]

  • Causality: The Williamson ether synthesis is employed. A base deprotonates the acidic phenol, forming a nucleophilic phenoxide that subsequently attacks an electrophilic methylating agent like dimethyl sulfate.

Step-by-Step Methodology:

  • Setup: Dissolve 4,5-dichloro-2-hydroxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent like acetone or DMF in a flask equipped with a stirrer and condenser.

  • Deprotonation: Add a base such as anhydrous potassium carbonate (2.5-3 equivalents). Stir the suspension vigorously.

  • Alkylation: Add dimethyl sulfate (1.2-1.5 equivalents) dropwise. Extreme Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle only in a fume hood with appropriate personal protective equipment.

  • Reaction: Heat the mixture to reflux for 6-12 hours, monitoring by TLC.

  • Work-up: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Hydrolysis (if esterification occurred): The basic conditions may also esterify the carboxylic acid. To ensure the final product is the acid, the crude material can be treated with aqueous NaOH to hydrolyze any ester formed, followed by acidification with HCl to precipitate the desired carboxylic acid product.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize if necessary.

Safety and Handling

Proper handling of 4,5-dichloro-2-hydroxybenzoic acid and its related reagents is critical for laboratory safety. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[4][8]

Table 2: Safety and Handling Precautions
CategoryGuidelineCitations
Personal Protective Equipment (PPE) Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
Handling Use in a well-ventilated area or a chemical fume hood. Avoid dust formation and accumulation. Wash hands thoroughly after handling.[4]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[4]
First Aid (Eyes) Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4]
First Aid (Skin) Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops.[4]
First Aid (Inhalation) Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[4][8]
Fire Fighting Use extinguishing media appropriate for the surrounding environment. Thermal decomposition can release irritating gases like hydrogen chloride.[4]
Spill Sweep up and shovel into suitable containers for disposal. Avoid dust formation. Prevent product from entering drains.[4]

References

  • Thermo Fisher Scientific. (2009). Safety Data Sheet for 3,5-Dichloro-4-hydroxybenzoic acid.
  • TCI Chemicals. (2025). Safety Data Sheet for 2,4-Dichloro-5-sulfamoylbenzoic Acid.
  • Acros Organics. (2025). Safety Data Sheet for 3,5-Dichlorobenzoic acid.
  • Sigma-Aldrich. (2024). Safety Data Sheet for 3,5-Dichlorobenzoic acid.
  • PubChem. 4,5-dichloro-2-hydroxybenzoic acid (C7H4Cl2O3). National Center for Biotechnology Information. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 3,6-Dichloro-2-hydroxybenzoic Acid in Modern Agrochemicals. Available at: [Link]

  • Data Catalog. (2025). Compound 528389: 4,5-Dichloro-2-hydroxybenzaldehyde. Available at: [Link]

  • OECD SIDS. 4-hydroxybenzoic acid.
  • ResearchGate. (n.d.). (A) Mass spectrum (70 eV) of 4,5-dichloro-2-methoxybenzoic acid methyl ester. Available at: [Link]

  • ResearchGate. (n.d.). Degradation of Chlorinated Dibenzofurans and Dibenzo-p-Dioxins by Sphingomonas sp. Strain RW1. Available at: [Link]

  • ACS Publications. (1999). Oxidative Chlorination, Desulphonation, or Decarboxylation To Synthesize Pharmaceutical Intermediates. Organic Process Research & Development. Available at: [Link]

  • Google Patents. (2013). CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.
  • Semantic Scholar. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • ResearchGate. (2010). 5-Chloro-2-hydroxybenzoic acid.
  • MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Available at: [Link]

  • PubChem. 3,5-Dichloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. p-HYDROXYBENZOIC ACID. Available at: [Link]

  • Google Patents. (2011). WO2011054741A2 - Crystalline complexes of 4-hydroxy benzoic acid and selected pesticides.

Sources

Application Note: A Comprehensive Guide to Thin Layer Chromatography of 4,5-Dichlorosalicylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4,5-Dichlorosalicylic acid is a di-chlorinated derivative of salicylic acid, an important structural motif in medicinal chemistry and materials science. As with any synthetic compound intended for high-stakes applications like drug development, rigorous purity assessment and reaction monitoring are critical. Thin Layer Chromatography (TLC) is a rapid, cost-effective, and versatile analytical technique ideally suited for these purposes.[1] Its simplicity and high throughput make it an indispensable tool in the modern research laboratory for qualitatively assessing the number of components in a mixture, determining the purity of a compound, and optimizing separation conditions for column chromatography.

This guide provides a comprehensive framework for developing a robust TLC method for 4,5-Dichlorosalicylic acid. It moves beyond a simple recitation of steps to explain the fundamental principles and scientific rationale behind each procedural choice, empowering researchers to not only replicate the protocol but also to intelligently troubleshoot and adapt it for other acidic aromatic compounds.

The Scientific Basis for TLC Method Design

The successful separation of 4,5-Dichlorosalicylic acid by TLC hinges on controlling its interactions between a polar stationary phase and a mobile phase of tunable polarity.

Stationary Phase: The Role of Silica Gel

For the analysis of polar, acidic compounds like 4,5-Dichlorosalicylic acid, silica gel is the stationary phase of choice.[1] More than 80% of all TLC separations are performed on silica gel for good reason.[1] The surface of the silica gel is rich in silanol groups (Si-OH), which are highly polar and can act as hydrogen bond donors and acceptors.[2] 4,5-Dichlorosalicylic acid, with its polar carboxylic acid and phenolic hydroxyl groups, will interact strongly with these silanol groups via hydrogen bonding.[2][3] The strength of this interaction governs the compound's retention on the plate.

Mobile Phase: The Key to Elution and Resolution

The mobile phase, or eluent, is a solvent system that moves up the TLC plate via capillary action, carrying the analyte with it.[4] The key to achieving good separation is to select a mobile phase that can effectively compete with the silica gel for interaction with the analyte, thereby causing it to move up the plate.

The Polarity Principle: The more polar the mobile phase, the more effectively it will elute polar compounds, resulting in a higher Retention Factor (Rf) value.[2] Conversely, a non-polar mobile phase will result in minimal movement and a low Rf value. The goal is to find a solvent system that yields an Rf value ideally between 0.2 and 0.6 for the compound of interest.[1]

The Critical Role of Acidic Modifiers: A common pitfall when running carboxylic acids on silica TLC is spot tailing or streaking. This occurs because the acidic analyte can exist in equilibrium between its protonated (R-COOH) and deprotonated (R-COO⁻) forms. The deprotonated carboxylate is significantly more polar and interacts very strongly with the silica, leading to a smear rather than a compact spot.

To overcome this, a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-2%) , must be added to the mobile phase.[5][6] This addition suppresses the ionization of the analyte's carboxylic acid group, ensuring it remains in its less polar, protonated form.[5][6][7] The result is a dramatic improvement in spot shape, leading to sharper, more defined spots and better resolution.

Visualization: Making the Invisible Visible

Since 4,5-Dichlorosalicylic acid is a colorless compound, visualization techniques are required to see its position on the developed TLC plate.

  • UV Light (254 nm): Commercial TLC plates are typically impregnated with a fluorescent indicator that glows green under short-wave UV light (254 nm). Compounds with a conjugated aromatic system, like 4,5-Dichlorosalicylic acid, will absorb this UV light and quench the fluorescence, appearing as dark purple or black spots against the green background. This is a non-destructive first-line visualization method.

  • Chemical Stains: After UV visualization, chemical stains can provide secondary confirmation and may reveal UV-inactive impurities.

    • Potassium Permanganate (KMnO₄) Stain: This stain reacts with compounds that can be oxidized, such as the phenolic hydroxyl group on the salicylic acid moiety. It produces yellow-to-brown spots on a purple background.

    • Ferric Chloride (FeCl₃) Spray: This is a classic test for phenols. It forms a colored complex (typically purple, green, or blue) with phenolic compounds.[8][9]

    • Iodine Vapor: Placing the plate in a chamber with iodine crystals will cause most organic compounds to temporarily adsorb the iodine, appearing as brown spots. This method is particularly sensitive to unsaturated and aromatic compounds.[8][10]

Experimental Protocols

This section provides a step-by-step standard operating procedure for the TLC analysis of 4,5-Dichlorosalicylic acid.

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ on aluminum or glass backing.

  • Analyte: 4,5-Dichlorosalicylic acid.

  • Solvents: HPLC-grade or equivalent (Hexane, Ethyl Acetate, Dichloromethane, Methanol, Glacial Acetic Acid).

  • Equipment:

    • Glass TLC developing chamber with lid.

    • Micropipettes or capillary tubes for spotting.

    • Pencil and ruler.

    • Forceps.

    • UV lamp (254 nm).

    • Heat gun (for stain development).

    • Fume hood.

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Prepare Mobile Phase (+ Acid) E Saturate Chamber A->E B Prepare Sample (~1 mg/mL) D Spot Sample on Baseline B->D C Prepare TLC Plate (Draw Baseline) C->D F Develop Plate D->F E->F G Dry Plate F->G H Visualize (UV 254 nm) G->H I Visualize (Chemical Stain) H->I J Calculate Rf Value I->J

Caption: Standard workflow for TLC analysis.

Detailed Procedure
  • Chamber and Mobile Phase Preparation:

    • Select a mobile phase system from Table 2. For initial screening, a 70:30:1 mixture of Hexane:Ethyl Acetate:Glacial Acetic Acid is a good starting point.

    • Pour the prepared mobile phase into the developing chamber to a depth of approximately 0.5 cm. The solvent level must be below the baseline on the TLC plate.[11][12]

    • Place a piece of filter paper inside the chamber, leaning against the wall, to aid in saturating the chamber atmosphere with solvent vapors. This ensures uniform development.[1][2]

    • Cover the chamber with the lid and let it equilibrate for at least 15-20 minutes.[1][2]

  • Sample and Plate Preparation:

    • Prepare a dilute solution of your 4,5-Dichlorosalicylic acid sample (approx. 1 mg/mL) in a volatile solvent like ethyl acetate or methanol.

    • Using a pencil and ruler, gently draw a straight line (the baseline or origin) about 1-1.5 cm from the bottom of the TLC plate.[4][11] Be careful not to gouge the silica layer.

    • Mark small, evenly spaced points along the baseline where you will apply your samples.

  • Spotting:

    • Using a capillary tube or micropipette, apply a small spot of the sample solution to a marked point on the baseline. Aim for a spot diameter of 1-2 mm.[2]

    • Allow the solvent to fully evaporate between applications to keep the spot concentrated.

    • If comparing multiple samples (e.g., crude vs. purified), spot them side-by-side on the same plate.

  • Development:

    • Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the plate is standing vertically and not touching the filter paper or chamber walls.[12]

    • Replace the lid and allow the mobile phase to ascend the plate via capillary action. Do not disturb the chamber during development.[12]

    • When the solvent front has traveled to about 1 cm from the top of the plate, remove the plate with forceps.[2]

    • Immediately mark the position of the solvent front with a pencil.[11]

  • Visualization and Analysis:

    • Allow the plate to dry completely in a fume hood.

    • View the plate under a UV lamp (254 nm) and lightly circle any dark spots with a pencil.

    • If desired, apply a chemical stain (e.g., KMnO₄ or FeCl₃) and gently warm with a heat gun to develop the spots.

    • Measure the distance from the baseline to the center of the spot (d_sample) and the distance from the baseline to the solvent front (d_solvent).

    • Calculate the Rf value using the formula: Rf = d_sample / d_solvent .[4]

Method Development and Data

The key to good separation is optimizing the mobile phase polarity. The following tables provide a systematic approach to method development and troubleshooting.

Table 1: Physicochemical Properties of Dichlorosalicylic Acid Isomers

Property 3,5-Dichlorosalicylic acid 4,5-Dichlorosalicylic acid Justification/Comment
Molecular Formula C₇H₄Cl₂O₃[13][14][15] C₇H₄Cl₂O₃[16] Isomers share the same molecular formula.
Molecular Weight 207.01 g/mol [13][14] 207.01 g/mol Isomers share the same molecular weight.
Melting Point 220-222 °C[14] Not available[16] Expected to be a crystalline solid with a high melting point.
Appearance White crystalline powder[13][14] Expected to be a white solid Based on related structures.

| Key Functional Groups | Carboxylic acid, Phenol, Dichlorophenyl | Carboxylic acid, Phenol, Dichlorophenyl | These groups dictate the compound's high polarity and acidic nature. |

Table 2: Recommended Mobile Phase Systems for Method Development

System No. Solvent System (v/v/v) Polarity Expected Rf Application Notes
1 Hexane : Ethyl Acetate : Acetic Acid (80:20:1) Low < 0.2 Good for separating from very non-polar impurities.
2 Hexane : Ethyl Acetate : Acetic Acid (60:40:1) Medium 0.2 - 0.5 Recommended starting point. Balances retention and elution.
3 Ethyl Acetate : Acetic Acid (99:1) High > 0.6 Use if the compound does not move from the baseline in System 2.

| 4 | Dichloromethane : Methanol : Acetic Acid (95:5:1) | High | > 0.5 | An alternative solvent system with different selectivity. |

Table 3: Troubleshooting Common TLC Problems

Problem Probable Cause(s) Recommended Solution(s)
Spot remains on baseline (Rf ≈ 0) Mobile phase polarity is too low. Increase the proportion of the polar solvent (e.g., ethyl acetate) or switch to a more polar system (System 3 or 4).[2]
Spot runs with solvent front (Rf ≈ 1) Mobile phase polarity is too high. Decrease the proportion of the polar solvent (e.g., increase hexane content) or switch to a less polar system (System 1).[2]
Streaking or "tailing" of spot 1. Sample is too concentrated. 2. Analyte is acidic and interacting too strongly with silica. 1. Dilute the sample solution. 2. Ensure an acidic modifier (e.g., acetic acid) is present in the mobile phase.[2][6]

| Poor separation of spots (co-elution) | The chosen solvent system lacks the required selectivity. | Try a different solvent system with different chemical properties (e.g., switch from an acetate/alkane system to a chlorinated/alcohol system like System 4).[17][18] |

References

  • Shri Dhanwantry Ayurvedic College & Hospital. (2026, February 6). Thin-Layer Chromatography (TLC). Available at: [Link]

  • SOP: THIN LAYER CHROMATOGRAPHY. (n.d.). Available at: [Link]

  • Al-qarhami, F. (2023, July 20). What are the best chemical reagents (i.e. spray reagents) used to detect the phytochemical constituents on TLC plates? ResearchGate. Available at: [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. Available at: [Link]

  • TLC Stains. (n.d.). University of Rochester. Available at: [Link]

  • TLC Visualization Methods. (n.d.). University of Colorado Boulder. Available at: [Link]

  • Preparation of TLC spray reagents. (n.d.). Delloyd's Lab-Tech Chemistry resource. Available at: [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Available at: [Link]

  • LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Chemistry LibreTexts. Available at: [Link]

  • Thin Layer Chromatography. (n.d.). Virtual Amrita Laboratories. Available at: [Link]

  • Various Authors. (2023, February 24). TLC - how do I choose a mobile phase taking into consideration the chemical nature of a substance (base or acid)? Quora. Available at: [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Available at: [Link]

  • Reddit User. (2016, November 8). Column chromatography of carboxylic acids? r/chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Dichlorosalicylic acid. Available at: [Link]

  • Linciano, P. (2018, October 30). TLC tailing and carboxylic acid? ResearchGate. Available at: [Link]

  • El-Malla, S., Hamza, A. A., & Elagamy, S. H. (2024). Mobile Phase Optimization in Thin Layer Chromatography (TLC). ResearchGate. Available at: [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Available at: [Link]

  • Poole, C. F. (2020, November 11). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. Available at: [Link]

  • PubChem. (n.d.). 3,5-Dichlorosalicylic acid. National Center for Biotechnology Information. Available at: [Link]

  • J-GLOBAL. (n.d.). 3,5-Dichlorosalicylic acid. Japan Science and Technology Agency. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4,5-Dichloro-2-hydroxybenzoic Acid (4,5-DCHBA)

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for the purification of 4,5-Dichloro-2-hydroxybenzoic acid.

Topic: Purification of Crude Product | Ticket ID: PUR-Cl2-SAL-001 Status: Open | Priority: High | Assigned To: Senior Application Scientist[1]

Executive Summary & Molecule Profile

You are likely dealing with a crude product derived from the Kolbe-Schmitt carboxylation of 3,4-dichlorophenol or the directed chlorination of salicylic acid.[1] Unlike its common isomer (3,5-dichlorosalicylic acid), the 4,5-isomer presents unique purification challenges due to the proximity of the chlorine atoms to the para-position of the hydroxyl group.

The Core Challenge: The crude material often contains unreacted 3,4-dichlorophenol (starting material), regioisomers (e.g., 3,6-dichloro), and oxidative tars.[1] Simple recrystallization often fails because the phenolic impurities co-crystallize.[1]

Molecule Specifications:

Property Value Notes
CAS 50-79-3 (General) / Specific Isomer Varies Note: Often indexed under general dichlorosalicylic acids.[1]
pKa (COOH) ~2.8 - 3.0 Stronger acid than unsubstituted salicylic acid due to Cl- induction.[1]
pKa (Phenolic OH) ~11.5 Less acidic than the COOH; key for separation.[1]
Solubility (Water) < 0.5 g/L (25°C) Practically insoluble in cold water.[1]

| Solubility (Base) | High | Soluble in NaHCO₃, Na₂CO₃, NaOH.[1] |

Tier 1: The "pH Swing" Protocol (Primary Purification)

User Issue: "My product is sticky, dark, or smells like phenol (medicinal/chlorine odor)."

Diagnosis: This indicates significant contamination with unreacted 3,4-dichlorophenol or oxidative tars.[1] Recrystallization cannot fix this until the phenol is removed.[1] You must use the acidity difference between the Carboxylic Acid (Product) and the Phenol (Impurity).

The Protocol: Differential Extraction

This method exploits the pKa difference.[1] The product (COOH) forms a salt with weak base (NaHCO₃), while the impurity (Phenol, pKa ~8.6) does not.

Step-by-Step Guide:

  • Dissolution (The Filter):

    • Suspend the crude solid in Saturated Aqueous Sodium Bicarbonate (NaHCO₃) . Use approx. 10 mL per gram of crude.[1]

    • Stir vigorously for 30 minutes.

    • Mechanism: The 4,5-DCHBA converts to its sodium carboxylate salt (soluble).[1] The dichlorophenol impurity remains protonated (insoluble oil/solid).

  • Filtration (The Separation):

    • Filter the mixture through a Celite pad or sintered glass funnel.[1]

    • Solid/Residue: Discard (contains phenols and tars).[1]

    • Filtrate: Keep (contains your product).

  • Organic Wash (The Polish):

    • Transfer the aqueous filtrate to a separatory funnel.[1]

    • Extract twice with Ethyl Acetate or Dichloromethane (10 mL/g).[1]

    • Why? This pulls out any trace dissolved phenols or neutral organic impurities.[1] Discard the organic layer. [1]

  • Precipitation (The Recovery):

    • Cool the aqueous layer to 0–5°C.[1]

    • Slowly add 6M HCl dropwise with stirring until pH reaches ~1.

    • The 4,5-DCHBA will precipitate as a white/off-white solid.[1]

    • Filter, wash with ice-cold water, and dry.[1]

Workflow Visualization

PurificationWorkflow Start Crude 4,5-DCHBA (Contains Phenols/Tars) Step1 Suspend in Sat. NaHCO3 (pH ~8.5) Start->Step1 Dissolution Decision Filtration Step1->Decision Solid Solid Residue (Phenols/Tars) DISCARD Decision->Solid Insoluble Impurities Liquid Aqueous Filtrate (Product as Carboxylate) Decision->Liquid Soluble Product Wash Wash with Ethyl Acetate (Remove trace neutrals) Liquid->Wash Acidify Acidify with HCl to pH 1 (Precipitation) Wash->Acidify Aqueous Phase Only Final Pure 4,5-DCHBA Solid Acidify->Final Filter & Dry

Caption: Differential acid-base extraction workflow to separate carboxylic acid product from phenolic impurities.

Tier 2: Recrystallization (Isomer Management)

User Issue: "The product is white but the melting point is broad (e.g., >2°C range) or HPLC shows a shoulder peak."

Diagnosis: You likely have isomeric contamination (e.g., 3,5-dichloro or 3,6-dichloro isomers).[1] These isomers have similar solubilities but different crystal lattice energies.[1]

Solvent System Selection

Do not use pure ethanol; it is too soluble.[1] Use a binary system.

Solvent SystemRatio (v/v)SuitabilityMechanism
Ethanol : Water 1 : 3Best General High solubility in hot EtOH; poor in cold water.[1] Good for removing inorganic salts.[1]
Toluene PureHigh Purity Dichlorosalicylic acids are sparingly soluble in cold toluene.[1] Excellent for removing non-polar chlorinated byproducts.[1]
Acetic Acid : Water 1 : 1Specialized Good for separating 4,5-isomer from 3,5-isomer (3,5-isomer is often more soluble in dilute acetic acid).[1]
The "Toluene Polish" Protocol

If Ethanol/Water fails, use Toluene.[1]

  • Place dry solid in a flask with a reflux condenser.

  • Add Toluene (15 mL/g). Heat to boiling.

  • If solid remains, add Toluene in 5 mL increments until dissolved.

  • Critical: If a small amount of dark "goo" remains at the bottom of the boiling solvent, decant the clear hot liquid into a clean beaker. Do not try to dissolve the goo (it is likely polymerized impurity).

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter and wash with cold hexanes.[1]

Troubleshooting FAQ

Q: I used iron/steel spatulas and my solution turned purple. What happened? A: Salicylic acids form intense violet complexes with Iron (Fe³⁺).[1]

  • Fix: You must re-acidify and re-precipitate to break the complex.[1] Use only glass, plastic, or high-grade stainless steel tools. Avoid contact with rust.[1]

Q: The product is not precipitating after adding HCl. A: You may have used too much solvent (water) during the NaHCO₃ step.[1]

  • Fix: Concentrate the aqueous solution via rotary evaporation (approx. 50% volume reduction) before acidification. Alternatively, add NaCl to saturate the solution ("salting out") before adding HCl.

Q: How do I dry the product? It holds water tenaciously. A: Dichlorosalicylic acids can form hydrates.[1]

  • Fix: Dry in a vacuum oven at 60°C over P₂O₅ or Silica Gel for at least 24 hours. Do not exceed 100°C as decarboxylation (loss of CO₂) can occur, converting your product back to dichlorophenol.

References & Grounding

  • PubChem Compound Summary. "3,5-Dichlorosalicylic acid" (Isomer analog for property comparison).[1] National Center for Biotechnology Information.[1] Accessed via PubChem.[1][2][3] Link

  • Synthesis Context: US Patent 2811547A.[1] "Process for preparing 5-chlorosalicylic acid." (Describes chlorination patterns and solvent effects for salicylic acid derivatives). Link

  • pKa Data: Master Organic Chemistry. "Table of Acids with pKa Values" (Grounding for Phenol vs. Benzoic Acid separation logic). Link

  • Recrystallization Techniques: University of Massachusetts Amherst. "Recrystallization of Benzoic Acid Derivatives." (General methodology for salicylic acid purification). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4,5-Dichloro-2-hydroxybenzoic acid before handling.[1] Chlorinated phenols and acids can be toxic and skin irritants.[1]

Sources

Technical Support Center: Optimizing the Synthesis of 4,5-Dichlorosalicylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4,5-Dichlorosalicylic Acid. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to ensure your success.

Overview of the Synthesis: The Kolbe-Schmitt Reaction

The industrial synthesis of salicylic acids, including 4,5-Dichlorosalicylic acid, is predominantly achieved through the Kolbe-Schmitt reaction.[1][2][3] This carboxylation reaction involves the nucleophilic addition of a phenoxide to carbon dioxide under elevated temperature and pressure.[1][3][4] The process begins with the deprotonation of the starting material, 3,4-dichlorophenol, using a strong base like sodium hydroxide to form the more nucleophilic sodium 3,4-dichlorophenoxide. This phenoxide then attacks carbon dioxide, followed by an acidic workup to yield the final product.

The seemingly straightforward nature of this reaction belies several critical parameters that can dramatically affect the yield and purity of 4,5-Dichlorosalicylic acid. The electron-withdrawing nature of the two chlorine atoms on the phenol ring influences the reactivity and regioselectivity of the carboxylation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction resulted in a very low or no yield of 4,5-Dichlorosalicylic acid. What went wrong?

This is the most common issue and can stem from several factors, often related to reaction conditions and reagent quality.

Potential Causes & Solutions:

  • Presence of Water: The Kolbe-Schmitt reaction is highly sensitive to moisture.[5] Water will react with the strong base (e.g., NaOH) and can protonate the phenoxide intermediate, rendering it non-nucleophilic towards CO2.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents if applicable, and thoroughly dry the starting 3,4-dichlorophenol and the base. Reagents should be stored in desiccators.[5]

  • Incomplete Phenoxide Formation: Carboxylation occurs on the phenoxide, not the phenol. Inadequate base or insufficient reaction time for deprotonation will lead to a low concentration of the active nucleophile.

    • Solution: Use at least a stoichiometric equivalent of a strong base (e.g., sodium hydroxide or potassium hydroxide). Ensure the phenol is completely dissolved and has reacted with the base to form the phenoxide salt before introducing CO2.

  • Insufficient CO2 Pressure or Temperature: The carboxylation step is an equilibrium process that requires high pressure to drive it towards the product. The temperature must be high enough to promote the reaction but not so high as to cause decomposition.

    • Solution: Conduct the reaction in a sealed, pressure-rated autoclave. Ensure the vessel is properly flushed with CO2 to remove air and then pressurized to the recommended level (typically >5 atm, with industrial processes using up to 100 atm).[1][4] The optimal temperature is often in the range of 125-160 °C.[1][6]

  • Product Loss During Workup: The product is a carboxylic acid and its solubility is pH-dependent. Improper extraction or precipitation techniques can lead to significant product loss.

    • Solution: After the reaction, the product exists as a carboxylate salt. Ensure the reaction mixture is fully acidified (pH ~1-2) with a strong acid like HCl to precipitate the 4,5-Dichlorosalicylic acid.[4] Cool the mixture in an ice bath to maximize precipitation before filtration. Wash the collected solid with a small amount of ice-cold water to remove inorganic salts without dissolving the product.

Q2: My final product is a mixture of isomers. How can I improve the regioselectivity?

While the hydroxyl and chloro substituents on the ring direct the carboxylation, side products can still form.

Potential Causes & Solutions:

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction. In the standard Kolbe-Schmitt reaction, lower temperatures tend to favor ortho-carboxylation (the desired outcome for salicylic acid synthesis), while higher temperatures can lead to the formation of the para-carboxylated isomer.

    • Solution: Optimize the reaction temperature. Start with the lower end of the recommended range (e.g., 125-140 °C) and monitor the product distribution via techniques like HPLC or NMR.

  • Choice of Counter-ion: The alkali metal cation can influence the regioselectivity. Sodium phenoxides often favor ortho-substitution, while larger cations like potassium or cesium can lead to increased para-substitution due to steric hindrance at the ortho position.[1][5]

    • Solution: For the synthesis of 4,5-Dichlorosalicylic acid (an ortho-carboxylation product relative to the hydroxyl group), using sodium hydroxide to form the sodium phenoxide is generally preferred.

Q3: The isolated product is discolored (e.g., brown or pink). How can I obtain a pure white solid?

Discoloration indicates the presence of impurities, often from oxidation or side reactions.

Potential Causes & Solutions:

  • Phenol Oxidation: Phenols and phenoxides are susceptible to oxidation, especially at high temperatures in the presence of trace amounts of air (oxygen). This can form highly colored quinone-type impurities.

    • Solution: Ensure the reaction vessel is thoroughly purged with an inert gas (like nitrogen or argon) before introducing the reactants and CO2. Maintaining a positive pressure of CO2 helps to exclude air.

  • Thermal Decomposition: Excessively high temperatures can cause decarboxylation of the product back to 3,4-dichlorophenol, which can then degrade or oxidize into tarry materials.[7]

    • Solution: Carefully control the reaction temperature using an oil bath or a temperature controller. Avoid localized overheating. A typical maximum temperature for this type of reaction is around 200-220 °C, above which significant degradation can occur.[7]

  • Purification: The discoloration can often be removed during the purification step.

    • Solution: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water or acetone/water mixture.[8] The addition of a small amount of activated charcoal to the hot solution before filtration can effectively adsorb colored impurities.[9]

Frequently Asked Questions (FAQs)

What is the optimal pressure of CO2 for this synthesis? While industrial processes may use up to 100 atm, laboratory-scale syntheses can often achieve good yields at lower pressures of 5-20 atm. The key is to maintain a sufficient concentration of CO2 in the reaction medium. A static, high-pressure atmosphere of CO2 in a sealed autoclave is essential.

Can I use a solvent for the reaction? The reaction is often performed neat (solvent-free) with the molten sodium 3,4-dichlorophenoxide. However, high-boiling point, inert solvents like xylene have been used, which can improve heat transfer and stirring.[10] If a solvent is used, it must be completely anhydrous.

How do I confirm the identity and purity of my final product? The identity and purity should be confirmed using standard analytical techniques. A melting point determination is a good first indicator of purity; a sharp melting point close to the literature value suggests high purity.[9] For structural confirmation and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC) are recommended.

What are the primary safety concerns? This reaction involves high pressures and temperatures and should only be conducted in a pressure-rated autoclave equipped with a pressure relief valve. Strong bases (NaOH) and acids (HCl) are corrosive. 3,4-Dichlorophenol is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).[11]

Data Summary & Key Parameters

The following table summarizes the critical experimental variables and their expected impact on the synthesis of 4,5-Dichlorosalicylic acid.

ParameterRecommended RangeRationale & Impact on Yield/Purity
Temperature 125 - 160 °CToo low: slow/no reaction. Too high (>200 °C): risk of decarboxylation and side product formation.[7]
CO2 Pressure 5 - 100 atmHigher pressure increases CO2 concentration, shifting equilibrium to favor product formation.[1][4]
Base Sodium HydroxideStoichiometric equivalent or slight excess. Forms the required sodium phenoxide nucleophile.[3]
Reaction Time 4 - 12 hoursInsufficient time leads to incomplete conversion. Monitor by TLC or HPLC if possible.[6]
Atmosphere Inert (CO2)Prevents oxidation of the phenoxide intermediate, which causes discoloration and reduces yield.
Moisture AnhydrousPresence of water deactivates the phenoxide and reduces yield.[5]
Acidification pH 1 - 2Ensures complete protonation of the carboxylate salt to precipitate the final acid product.

Visualized Workflows

Synthesis Pathway

The diagram below illustrates the core chemical transformation in the synthesis of 4,5-Dichlorosalicylic acid.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product phenol 3,4-Dichlorophenol phenoxide Sodium 3,4-Dichlorophenoxide phenol->phenoxide + NaOH - H2O naoh NaOH co2 CO2 (High P, T) salt Disodium 4,5-Dichlorosalicylate phenoxide->salt + CO2 acid 4,5-Dichlorosalicylic Acid salt->acid + 2HCl - 2NaCl

Caption: Kolbe-Schmitt synthesis of 4,5-Dichlorosalicylic acid.

Troubleshooting Flowchart

Use this flowchart to diagnose and resolve common issues during the synthesis.

Troubleshooting start Experiment Complete observation Analyze Outcome start->observation low_yield Low/No Yield observation->low_yield No impurity Impure/Colored Product observation->impurity Yes, but... success High Yield & Purity observation->success Yes check_moisture Check for Moisture? (Wet reagents/glassware) low_yield->check_moisture check_oxidation Check for Air? (Oxidation of phenoxide) impurity->check_oxidation check_conditions Check P/T? (Low CO2 pressure or temp) check_moisture->check_conditions No solve_moisture Solution: Use anhydrous conditions check_moisture->solve_moisture Yes check_workup Check Workup? (Incorrect pH, loss on extraction) check_conditions->check_workup No solve_conditions Solution: Increase P/T within limits check_conditions->solve_conditions Yes solve_workup Solution: Ensure pH 1-2, cool before filtering check_workup->solve_workup Yes check_temp_high Temperature Too High? (Thermal decomposition) check_oxidation->check_temp_high No solve_oxidation Solution: Purge with inert gas/CO2 check_oxidation->solve_oxidation Yes solve_temp_high Solution: Reduce & control temperature check_temp_high->solve_temp_high Yes solve_purify Solution: Recrystallize with activated charcoal check_temp_high->solve_purify No

Caption: A logical guide to troubleshooting synthesis issues.

Experimental Protocols

Protocol 1: Synthesis of 4,5-Dichlorosalicylic Acid

Disclaimer: This procedure involves hazardous materials and conditions. A thorough risk assessment must be performed before commencing. Always work in a properly functioning fume hood and use appropriate PPE.

  • Preparation: Place 16.3 g (0.1 mol) of 3,4-dichlorophenol and 4.4 g (0.11 mol) of sodium hydroxide pellets into a 250 mL stainless steel autoclave.

  • Drying: Seal the autoclave and heat to 120 °C under vacuum for 1 hour to remove any residual water and form the anhydrous sodium phenoxide.

  • Carboxylation: Cool the vessel to room temperature. Purge the autoclave with CO2 gas, then pressurize with CO2 to 20 atm.

  • Reaction: Begin stirring and heat the autoclave to 150 °C. Maintain the temperature and pressure for 8 hours.

  • Workup: Cool the autoclave to room temperature and vent the excess CO2 pressure carefully. Open the autoclave and add 100 mL of deionized water to dissolve the solid reaction mass.

  • Precipitation: Transfer the aqueous solution to a beaker. While stirring, slowly add concentrated hydrochloric acid (~37%) until the pH of the solution is 1-2. A thick white precipitate will form.

  • Isolation: Cool the mixture in an ice-water bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two 20 mL portions of ice-cold deionized water.

  • Drying: Dry the crude product in a vacuum oven at 60 °C to a constant weight. The expected crude yield is approximately 16-18 g (77-87%).

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude 4,5-Dichlorosalicylic acid in a flask. Add the minimum amount of hot 80% aqueous ethanol required to fully dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount (0.5-1 g) of activated charcoal. Swirl the mixture and keep it hot for 5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice-water bath for 30-60 minutes to complete the crystallization process.

  • Isolation: Collect the purified white, crystalline product by vacuum filtration.

  • Drying: Wash the crystals with a small amount of cold 50% aqueous ethanol and dry them in a vacuum oven.

References

  • Wikipedia. Kolbe–Schmitt reaction. [Link]

  • MDPI. Electrocarboxylation of Dichlorobenzenes on a Silver Electrode in DMF. [Link]

  • Google Patents.
  • ACS Publications. Oxidative Chlorination, Desulphonation, or Decarboxylation To Synthesize Pharmaceutical Intermediates. [Link]

  • Grokipedia. Kolbe–Schmitt reaction. [Link]

  • J&K Scientific LLC. Kolbe-Schmitt Reaction. [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction. [Link]

  • Organic Syntheses. 2,6-dichlorophenol. [Link]

  • ResearchGate. Synthesis of 3,6-dichloro salicylic acid by Kolbe–Schmitt reaction. 1. The primary reaction mechanism through DFT analysis. [Link]

  • ResearchGate. Synthesis of 3, 6-dichlorosalicylic acid as an intermediate for dicamba production. [Link]

  • Desalination and Water Treatment. Photocatalytic degradation of 2,4-dichlorophenol using natural iron oxide and carboxylic acids under UV and sunlight irradiation. [Link]

  • Reddit. Struggling with yield for a simple reaction: What could I be screwing up?. [Link]

  • Wikipedia. Salicylic acid. [Link]

  • Google Patents. CN102838482A - Preparation method of 3,6-dichlorosalicylic acid.
  • Organic Syntheses. Salicylic acid, 3,5-diiodo-. [Link]

  • Google Patents.
  • Google Patents. US2811547A - Process for preparing s-chlorosalicylic.
  • Supporting Information. Chlorinated cobalt alkyne complexes derived from acetylsalicylic acid as new specific antitumor agents. [Link]

  • PubChem. 3,5-Dichlorosalicylic acid. [Link]

  • ResearchGate. Synthesis of 3,5-Dichlorosalicylic Acid Anilides Containing a Carboxymethoxyl Group in Aniline Fragment. [Link]

  • Google Patents. US4308395A - Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof.
  • SpringerLink. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 3,4-Dichlorophenol. [Link]

  • Reddit. Help with Low Yield Synthesis. [Link]

  • Course Hero. 12BL Experiment 3: Salicylic Acid Synthesis Safety: Proper lab goggles/glasses. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. [Link]

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Technical Support Center: Solubilization Strategies for 4,5-Dichloro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-DCSA-45 Topic: Overcoming Aqueous Solubility Barriers for 4,5-Dichloro-2-hydroxybenzoic Acid Applicable CAS: 50274-58-3 (Specific Isomer); General principles apply to 3,5-Dichloro isomer (CAS 320-72-9).[1][2][3][4]

Executive Summary: The Chemical Challenge

4,5-Dichloro-2-hydroxybenzoic acid (4,5-Dichlorosalicylic acid) presents a classic "brick dust" challenge in medicinal chemistry.[1][2][3][4] Its poor aqueous solubility is driven by two competing forces:[3][4][5]

  • High Lipophilicity (LogP): The addition of two chlorine atoms to the salicylic acid core significantly increases the partition coefficient (LogP), making the molecule hydrophobic.[1][2][3][4][5]

  • Crystal Lattice Energy: The planar structure and intermolecular hydrogen bonding (between the carboxylic acid and phenolic hydroxyl) create a stable crystal lattice that water molecules struggle to penetrate without thermal or chemical assistance.[1][2][3][4][5]

The Solution: The key to solubilization is ionization .[1][2][3][4][5] You must convert the protonated "free acid" form (insoluble) into its ionized "salicylate" form (soluble) by manipulating pH.[1][2][3][4][5]

Decision Matrix: Choosing Your Solvent System

Before starting, determine your downstream application.[1][2][3][4] The presence of organic co-solvents (DMSO) or high pH buffers may be toxic to certain biological systems.[1][2][3][4][5]

SolubilityDecisionTree Start Start: Define Application AppType Is this for Cell Culture / In Vivo? Start->AppType YesCell Yes (Biological) AppType->YesCell High Sensitivity NoChem No (Chemical/Analytical) AppType->NoChem Robust System DMSO_Tol Can system tolerate 0.5% - 1% DMSO? YesCell->DMSO_Tol UseSalt Method B: Pure Aqueous (pH Switch / Salt Formation) NoChem->UseSalt Preferred UseDMSO Method A: DMSO Stock + Aqueous Dilution DMSO_Tol->UseDMSO Yes DMSO_Tol->UseSalt No (DMSO Toxic) PrecipCheck CRITICAL CHECK: Is Final pH > 6.0? UseDMSO->PrecipCheck UseSalt->PrecipCheck

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental tolerance for organic solvents.

Troubleshooting Guide (FAQs)

Issue 1: "My compound precipitates immediately when I add water to the powder."

Diagnosis: You are trying to dissolve the free acid form in water.[1][2][3][4][5] The pKa of the carboxylic acid group in dichlorosalicylic acids is approximately 2.0–2.5 [1].[1][2][3][4][5] In unbuffered water (pH ~5-6), the local concentration of protons from the dissolving acid quickly drops the pH, pushing the equilibrium back toward the insoluble protonated form.[1][2][3][4] Resolution: Do not use pure water. You must use a buffered solution or add a base equivalents (see Method B below).[1][2][3][4][5]

Issue 2: "The solution was clear in DMSO, but crashed out when added to cell media."

Diagnosis: This is "Solvent Shock."[1][2][3][4][5] When a high-concentration DMSO stock (e.g., 100 mM) is diluted into aqueous media, the solvent power drops exponentially.[1][2][3][4] If the pH of your media is acidic or neutral, the compound may re-protonate and crystallize.[1][2][3][4][5] Resolution:

  • Vortex the media vigorously while adding the DMSO stock (dropwise).[1][2][3][4][5]

  • Ensure the cell media is buffered to pH 7.4 (HEPES or Bicarbonate).[1][2][3][4][5] At pH 7.4, the compound is fully ionized (Solubility > pKa + 2).[1][2][3][4]

Issue 3: "I need a concentration >10 mM in water, but it won't go into solution even with NaOH."

Diagnosis: You may have reached the solubility product constant (Ksp) of the salt, or the "Salting Out" effect is occurring if your buffer is too high in ionic strength (e.g., 10x PBS).[1][3][4] Resolution:

  • Use a lower ionic strength buffer (0.5x PBS).[1][2][3][4][5]

  • Warm the solution to 37°C–40°C.

  • Switch to the Potassium salt (KOH) instead of Sodium (NaOH), as potassium salts of aromatic acids often have slightly higher solubility profiles.[1][2][3][4][5]

Validated Protocols

Method A: The DMSO "Spike" (Standard for Bio-Assays)

Best for: High-throughput screening, small volumes.[1][3][4]

Solubility Data:

  • DMSO: > 50 mg/mL (Excellent)[1][2][3][4]

  • Ethanol: > 30 mg/mL (Good)[1][2][3][4]

  • Water: < 0.5 mg/mL (Poor without pH adjustment)[1][2][3][4]

Protocol:

  • Weigh: Calculate the mass for a 100 mM stock solution .

  • Dissolve: Add 100% DMSO (anhydrous). Vortex for 30 seconds.[1][2][3][4][5]

    • Tip: If particles remain, sonicate at 40 kHz for 5 minutes. The solution usually turns slightly yellow.[1][2][3][4][5]

  • Dilute: Prepare your working solution by diluting the stock into pre-warmed (37°C) media/buffer.

    • Limit: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity.[1][2][3][4][5]

Method B: The "pH Switch" (Salt Formation)

Best for: Animal studies, DMSO-sensitive cells, or high-concentration aqueous stocks.[1][2][3]

The Logic: We artificially raise the pH to force dissolution, then lower it back to physiological range, "trapping" the molecule in its soluble state.[1][2][3][4][5]

pHSwitch Step1 1. Suspend Powder in Water (Cloudy) Step2 2. Add 1.0 eq NaOH (pH > 10) Step1->Step2 Ionization Step3 3. Solution Clears (Na+ Salt Formed) Step2->Step3 Solubilization Step4 4. Back-Titrate with HCl/Buffer to pH 7.4 Step3->Step4 Neutralization

Figure 2: The pH Switch workflow.[1][2][3][4] Note that the final pH must remain above the pKa (~2.[1][2][3][4][5]5) to prevent reprecipitation.[1][2][3][4]

Protocol:

  • Suspend 4,5-Dichloro-2-hydroxybenzoic acid in water (it will be a suspension).

  • Add 1.05 molar equivalents of 1M NaOH or KOH.

    • Example: For 1 mmol of acid (approx 207 mg), add 1.05 mL of 1M NaOH.[1][2][3][4]

  • Vortex/Sonicate.[1][2][3][4][5] The solution should turn clear as the salt forms.[1][2][3][4][5]

  • Measure pH.[1][2][3][4][5] It will likely be high (>10).[1][2][3][4][5]

  • Slowly add dilute HCl or high-concentration buffer (e.g., 1M HEPES pH 7.[1][2][3][4]0) to bring the pH down to physiological levels (7.2–7.4).[1][2][3][4][5]

    • Warning: Do not overshoot below pH 6.0, or the free acid will precipitate.[1][2][3][4][5]

Summary Data Table

Solvent / ConditionSolubility EstimateComments
Water (pH 3) < 0.1 mg/mLPractically insoluble.[1][2][3][4][6] Protonated form.
Water (pH 7.4) > 10 mg/mLSoluble as anion.[1][2][3][4][5] Requires initial pH adjustment or buffering.[1][2][3][4][5]
DMSO > 50 mg/mLExcellent solvent.[1][2][3][4][5] Hygroscopic (keep sealed).[1][2][3][4][5]
Ethanol > 30 mg/mLGood alternative to DMSO, but higher evaporation rate.[1][2][3][4]
PBS (1x) ~ 1-5 mg/mLModerate.[1][2][3][4] Phosphate ions can sometimes compete for solvation.[1][2][3][4][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9445, 3,5-Dichlorosalicylic acid.[1][2][3][4] (Used as surrogate for physicochemical properties of dichlorosalicylic acid isomers).[1][2][3][4][5] Retrieved from [Link]

  • DrugBank Online. Salicylic Acid: Chemical Properties and Solubility.[1][2][3][4][5] (Base structure reference). Retrieved from [Link][1][2][3][4]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2][3][4] Wiley-Interscience.[1][2][3][4] (Source for pKa-Solubility relationships and Henderson-Hasselbalch kinetics).

Sources

Technical Support Center: High-Purity 4,5-Dichlorosalicylic Acid Isolation

Author: BenchChem Technical Support Team. Date: February 2026

The Technical Support Center for High-Purity 4,5-Dichlorosalicylic Acid (4,5-DCSA) is now active.

Current Status: Operational Subject: Removal of Regioisomers (Primary Impurity: 3,5-Dichlorosalicylic Acid) Audience: Process Chemists, Analytical Scientists, Drug Development Leads

Diagnostic Hub: "Know Your Enemy"

Before attempting purification, you must definitively identify the impurity profile. In the synthesis of 4,5-DCSA (often via Kolbe-Schmitt carboxylation of 3,4-dichlorophenol), the most persistent regioisomer is 3,5-Dichlorosalicylic acid (3,5-DCSA) .

Why this separation is difficult
  • Structural Similarity: Both isomers possess identical molecular weights (207.01 g/mol ) and similar polarities.

  • pKa Proximity: Both are stronger acids than salicylic acid due to the electron-withdrawing chlorine atoms, making simple acid-base extraction inefficient without precise pH control.

Analytical Triage Protocol

Question: How do I distinguish 4,5-DCSA from 3,5-DCSA using standard analytics?

Answer: You cannot rely on low-resolution MS. Use 1H-NMR for definitive structural confirmation.

Feature4,5-Dichlorosalicylic Acid (Target)3,5-Dichlorosalicylic Acid (Impurity)Diagnostic Logic
Proton Positions C3 and C6C4 and C6Positional Isomerism
Coupling (J) Singlets (Para-coupling

0 Hz)
Doublets (Meta-coupling

2.5 Hz)
Key Differentiator
Chemical Shift Distinct singletsDistinct doublets3,5-isomer protons are meta to each other.[1][2][3]

HPLC Method (System Suitability):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Isocratic 60:40 (0.1% H3PO4 in Water : Acetonitrile).

  • Rationale: Acidic mobile phase suppresses ionization of the carboxyl group, sharpening peaks and improving resolution based on the hydrophobic interaction of the chlorine substitution pattern.

Troubleshooting Protocols: Purification Workflows

Protocol A: Fractional Recrystallization (The "Workhorse" Method)

Best for: Crude purity >85% with high isomer content.

User Issue: "I have tried recrystallizing from ethanol, but the impurity persists."

Technical Insight: Ethanol is often too good a solvent for both isomers. You need a solvent system that discriminates based on crystal packing efficiency. 3,5-DCSA, with chlorines flanking the hydroxyl group, has different lattice energy than the 4,5-isomer.

Step-by-Step Guide:

  • Solvent Switch: Move to Toluene or a Toluene/Heptane system. Chlorinated salicylic acids often show steep solubility curves in aromatic hydrocarbons.

  • Dissolution: Suspend crude solid in Toluene (10 mL per gram). Heat to reflux (110°C). If not fully soluble, add small amounts of Ethanol dropwise until clear.

  • Controlled Cooling: Turn off heat and allow the flask to cool to room temperature slowly (over 2-3 hours) on an oil bath. Do not use an ice bath yet. Rapid cooling traps the 3,5-isomer in the 4,5-DCSA lattice.

  • The "Mother Liquor" Check: Filter the crystals. Analyze the mother liquor (filtrate) by HPLC. You should see an enrichment of the 3,5-isomer in the liquid phase.

  • Wash: Wash the filter cake with cold Toluene.

Visualizing the Logic:

RecrystallizationLogic Start Crude 4,5-DCSA (Contains 3,5-isomer) Solvent Dissolve in Refluxing Toluene (+ min. EtOH if needed) Start->Solvent Cooling Slow Cool to 25°C (Kinetic discrimination) Solvent->Cooling  Thermodynamic Control   Filter Filtration Cooling->Filter Crystals Solid: Enriched 4,5-DCSA Filter->Crystals Liquor Liquor: Enriched 3,5-DCSA Filter->Liquor

Caption: Separation relies on the differential solubility of the regioisomers in non-polar aromatic solvents.

Protocol B: pH-Controlled Precipitation (The "Scalable" Method)

Best for: Large scale (>100g) or when yield is critical.

User Issue: "Recrystallization is lowering my yield too much. How can I recover product?"

Technical Insight: While pKa values are close, the solubility of the salts differs. 3,5-DCSA (ortho-chloro) often forms less soluble salts with certain counter-ions or precipitates at a slightly different pH due to the inductive effect of the ortho-chlorine on the phenol/carboxyl motif.

Step-by-Step Guide:

  • Full Dissolution: Dissolve the crude mixture in 1M NaOH (approx 1.1 equivalents). The solution should be clear (pH > 10).

  • Organic Wash: Wash this aqueous phase with Ethyl Acetate.

    • Why? This removes non-acidic impurities (e.g., unreacted 3,4-dichlorophenol) which can act as "seeds" for impure crystallization.

  • Controlled Acidification:

    • Slowly add 1M HCl while stirring vigorously.

    • Monitor pH continuously.

    • The Critical Zone: Precipitate formation usually begins around pH 3-4.

  • Fractional Filtration:

    • Collect the first crop of precipitate (often enriched in the less soluble isomer). Analyze by HPLC.

    • If the first crop is the impurity (3,5-DCSA), filter it off and continue acidifying the filtrate to pH 1 to crash out the pure 4,5-DCSA.

    • Note: You must determine experimentally which isomer precipitates first for your specific concentration, but typically the more symmetric or "better packing" isomer precipitates first.

Frequently Asked Questions (FAQs)

Q: Can I use Flash Chromatography to separate them? A: Yes, but it is resource-intensive.

  • Stationary Phase: Silica gel is often insufficient due to peak tailing of the carboxylic acids. You must use C18 Reverse Phase silica or "buffer" your normal phase silica with 1% Acetic Acid in the mobile phase.

  • Mobile Phase: Hexane/Ethyl Acetate (with 1% AcOH). The 3,5-isomer, being more "internally hydrogen bonded" (ortho-Cl effect), often elutes slightly faster (higher Rf) in non-polar systems than the 4,5-isomer.

Q: My product is turning pink/brown during drying. What is happening? A: This indicates decarboxylation or oxidation.

  • Cause: Dichlorosalicylic acids are thermally unstable. Heating above 100°C, especially in the presence of residual acid, can cause the loss of CO2, reverting the molecule to a dichlorophenol (which oxidizes to pink quinones).

  • Fix: Dry under high vacuum at <50°C . Do not oven dry at ambient pressure.

Q: What are the safety considerations for the 3,5-isomer impurity? A: Treat all chlorinated salicylates as potential sensitizers.

  • Handling: Use nitrile gloves. Inhalation of dust can cause severe respiratory irritation.

  • Disposal: The mother liquors from Toluene recrystallization contain concentrated chlorinated aromatics and must be incinerated as halogenated waste.

References

  • PubChem. 3,5-Dichlorosalicylic acid (Compound Summary).[1][4] National Library of Medicine. Available at: [Link]

  • Indian Academy of Sciences. Chlorosalicylic Acids and Their Methyl Ethers (Synthesis and Separation). Proceedings of the Indian Academy of Sciences. Available at: [Link]

  • Google Patents.Preparation method of 3,6-dichlorosalicylic acid (CN102838482A). (Demonstrates solubility and acidification logic for regioisomers).
  • Organic Syntheses. Salicylic acid, 3,5-diiodo- (General halogenation patterns). Org.[3][4][5][6][7][8] Synth. 1930, 10,[2] 94. Available at: [Link]

Sources

Technical Support Center: HPLC Optimization for 4,5-Dichlorosalicylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Priority: Tier 2 (Method Development & Troubleshooting) Agent: Senior Application Scientist[1]

Welcome to the Technical Support Center.

You have reached the advanced troubleshooting hub for 4,5-Dichlorosalicylic acid (4,5-DCSA) . Unlike standard salicylic acid, the 4,5-dichloro analog presents unique challenges due to increased lipophilicity (LogP ~3.4) and enhanced acidity (pKa ~2.1–2.[1][2]4) caused by electron-withdrawing chlorine substituents.[1][2]

This guide addresses the three most common support tickets we receive: Retention Time Drift , Peak Tailing , and Isomer Separation (vs. 3,5-DCSA).

Module 1: Retention Time Instability
Q: Why is my retention time (RT) drifting earlier with every injection?

A: Your mobile phase pH is likely too close to the pKa of the analyte.

The Science: 4,5-DCSA is a weak acid.[1] Its retention in Reverse Phase Chromatography (RPC) is governed by the Henderson-Hasselbalch equation.[1][2]

  • At pH < pKa: The molecule is protonated (neutral) and retains well on the hydrophobic C18 stationary phase.[1]

  • At pH > pKa: The molecule deprotonates (ionized,

    
    ), becoming hydrophilic and eluting near the void volume (
    
    
    
    ).

Because the pKa of 4,5-DCSA is approximately 2.2 , using a standard "0.1% Formic Acid" mobile phase (pH ~2.7) places the analyte in a transition state where small fluctuations in pH cause massive shifts in ionization and retention.[1][2]

The Protocol: "The pH Lockdown" Do not rely on simple acid addition.[1][2] You must use a buffered system to lock the ionization state.[1][2]

  • Buffer Selection: Use 20-25 mM Potassium Phosphate Monobasic (

    
    ) .[1][2]
    
  • pH Adjustment: Adjust aqueous buffer to pH 2.0 using Phosphoric Acid (

    
    ) before mixing with organic solvent.[1][2]
    
  • Validation: Ensure the final mobile phase pH is at least 1.5 units below the pKa (Target: pH < 2.0) to ensure 99% protonation.

Warning: Do not use Phosphate buffers if you are using LC-MS. For MS applications, substitute with 0.1% Trifluoroacetic Acid (TFA), which provides a lower pH (~2.[1]0) than Formic Acid.[1][2][3][4]

Module 2: Peak Tailing & Shape Issues
Q: My peak is asymmetrical (Tailing Factor > 1.5). Is my column dead?

A: Likely not. You are seeing "Secondary Silanol Interactions."

The Science: Even at low pH, the phenolic hydroxyl group on 4,5-DCSA can interact with residual silanols (


) on the silica support of your column. This acts like a secondary "sticky" stationary phase, dragging the peak tail.[1][2]

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Fronting (TF < 0.9) Column OverloadDilute sample or decrease injection volume (Try 5 µL).
Tailing (TF > 1.5) Silanol InteractionSwitch to an "End-capped" High-Purity C18 column.
Split Peak Frit Blockage / VoidReverse flush column (if permitted) or replace guard cartridge.
Broad Peak Low Plate CountIncrease column temperature to 35-40°C to improve mass transfer.

Visual Troubleshooting Workflow:

Troubleshooting start Issue: Poor Peak Shape check_tf Check Tailing Factor (TF) start->check_tf tailing TF > 1.5 (Tailing) check_tf->tailing fronting TF < 0.9 (Fronting) check_tf->fronting action_silanol Cause: Silanol Activity Action: Use End-capped C18 or Lower pH tailing->action_silanol action_load Cause: Mass Overload Action: Dilute Sample 10x fronting->action_load

Figure 1: Decision tree for diagnosing peak shape anomalies in acidic aromatic compounds.

Module 3: Separation of Isomers (4,5-DCSA vs. 3,5-DCSA)
Q: I cannot separate 4,5-Dichlorosalicylic acid from its isomer, 3,5-Dichlorosalicylic acid.

A: A standard C18 column may not offer enough selectivity (


). Switch to Phenyl-Hexyl chemistry. 

The Science: Isomers often have identical hydrophobicity (LogP), making them co-elute on C18 columns which separate primarily by dispersive forces (hydrophobicity).[1]

  • 3,5-DCSA: Chlorine at ortho (3) and meta (5) positions.[1]

  • 4,5-DCSA: Chlorines at para (4) and meta (5) positions.[1]

A Phenyl-Hexyl stationary phase introduces


 interactions.[1][2] The electron-deficient ring of the DCSA molecule interacts with the 

-electrons of the phenyl stationary phase. The steric position of the chlorines alters this interaction, providing the necessary selectivity (

).

Optimized Isomer Separation Protocol:

  • Column: Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus Phenyl-Hexyl or Phenomenex Kinetex Biphenyl), 150mm x 4.6mm, 3.5µm.[1]

  • Mobile Phase A: Water + 0.1% TFA (pH 2.0).[1][2]

  • Mobile Phase B: Methanol (MeOH).[1][2]

    • Note: Methanol is preferred over Acetonitrile here because ACN is aprotic and can suppress the

      
       interactions needed for separation.[1][2]
      
  • Gradient:

    • 0 min: 40% B[1]

    • 15 min: 65% B[1][2]

    • Flow: 1.0 mL/min[1]

    • Temp: 30°C

Method Development Logic:

MethodDev step1 Start: C18 Column ACN / Water (pH 2.0) decision Are Isomers Resolved? step1->decision yes Proceed to Validation decision->yes Yes no Change Selectivity decision->no No strategy1 Switch Organic Modifier Use Methanol (Protic) no->strategy1 strategy2 Switch Stationary Phase Phenyl-Hexyl or Biphenyl strategy1->strategy2 If still unresolved

Figure 2: Step-wise strategy for resolving halogenated structural isomers.

Module 4: Detection & Sensitivity
Q: What wavelength should I use? The baseline is noisy at 210 nm.

A: Shift to 305 nm for higher specificity.

The Science: While 4,5-DCSA has a strong absorption maximum at ~210-215 nm (benzene ring


 transition), this region is prone to interference from mobile phase solvents (cutoff for Acetone/impurities).
Salicylates exhibit a secondary, highly specific absorption band around 300–310 nm  due to the conjugated phenolic system.[1]
  • Recommendation: Set UV-Vis detector to 305 nm . You will lose some raw signal intensity compared to 210 nm, but the Signal-to-Noise Ratio (S/N) usually improves significantly because background interference drops to near zero.

References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1][2] (Foundational text on RP-HPLC retention mechanisms and pH control).

  • PubChem. (n.d.).[1][2] 3,5-Dichlorosalicylic acid (Compound Summary).[1][2][5][6] National Library of Medicine.[1][2] Retrieved from [Link] (Structural data and pKa analogs).[1][2]

  • Agilent Technologies. (2015).[1][2] Fast Method Development of Salicylic Acid Process Impurities. Retrieved from [Link] (Application note on salicylate impurity profiling).[1][2]

  • McCalley, D. V. (2005).[1][2] Analysis of basic and acidic compounds by HPLC.[1][2]Journal of Chromatography A, 1079(1-2), 146-157.[1] (Review of silanol interactions and peak tailing in acidic analytes).

Sources

Technical Support Center: Thermal Stability Analysis of 4,5-Dichloro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the thermal stability analysis of 4,5-Dichloro-2-hydroxybenzoic acid (4,5-Dichlorosalicylic acid; CAS: 50274-58-3).[1]

The following content is structured as a Tier-3 Technical Support resource, designed to guide researchers through the specific challenges of characterizing halogenated salicylic acid derivatives—namely, distinguishing between sublimation , melting , and decarboxylation .

Core Technical Overview

Compound Class Behavior: 4,5-Dichloro-2-hydroxybenzoic acid belongs to the class of halogenated salicylic acids.[1] These compounds exhibit complex thermal behaviors that often confound standard TGA/DSC analysis.[1]

  • Sublimation: Like salicylic acid, the 4,5-dichloro derivative has a high vapor pressure relative to its molecular weight. Significant mass loss can occur well below the melting point (starting as low as 80–100°C in open systems), often misinterpreted as decomposition or desolvation.

  • Decarboxylation: Upon heating, particularly near or immediately following the melting event (expected range 200–225°C), the compound undergoes decarboxylation to form 3,4-dichlorophenol and CO₂. This is an irreversible decomposition event.[1]

  • Melting Point: While the 3,5-isomer melts at ~220–222°C, the 4,5-isomer is expected to melt in a similar range (200–225°C). However, accurate determination requires suppressing sublimation.[1]

Experimental Protocols (Self-Validating Systems)

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Accurate determination of Melting Point (


) and Onset of Decomposition (

) without sublimation interference.
  • Sample Preparation:

    • Weigh 2–4 mg of 4,5-Dichloro-2-hydroxybenzoic acid.[1]

    • Crucial Step: Use Hermetically Sealed Aluminum Pans (e.g., Tzero Hermetic).[1] Do not use standard crimped pans or pinhole lids.

    • Reasoning: Sealing the pan creates a self-pressurized environment that suppresses sublimation, allowing the true thermodynamic melting endotherm to be observed before the sample vaporizes.

  • Instrument Parameters:

    • Purge Gas: Nitrogen (

      
      ) at 50 mL/min.
      
    • Ramp Rate: 10°C/min (Standard) or 20°C/min (to outrun decomposition kinetics if degradation occurs during melting).

    • Range: 40°C to 280°C.[1]

  • Data Interpretation:

    • Look for a sharp endotherm (Melting) followed immediately by an erratic exotherm or baseline shift (Decomposition/Decarboxylation).[1]

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Quantify Sublimation vs. Decomposition.[1]

  • Sample Preparation:

    • Weigh 5–10 mg into an Open Platinum or Alumina Pan .

    • Note: Unlike DSC, we want to observe mass loss here.[1]

  • Instrument Parameters:

    • Purge Gas: Nitrogen (

      
      ) at 40–60 mL/min.[1]
      
    • Ramp Rate: 10°C/min.[1][2]

    • Range: 30°C to 400°C.[1][3]

  • Data Interpretation:

    • Event 1 (<100°C): Minor mass loss (<1%) indicates surface moisture.[1]

    • Event 2 (100°C–200°C): Gradual, accelerating mass loss indicates Sublimation .[1]

    • Event 3 (>200°C): Sharp mass loss step indicates Decarboxylation/Decomposition .[1]

Troubleshooting Guide & FAQs

Q1: Why is my DSC baseline drifting endothermically starting at 120°C, long before the expected melting point?

Diagnosis: Sublimation Interference. If you are using a standard crimped pan or a pan with a pinhole, the compound is subliming (transitioning directly from solid to gas). This endothermic phase change consumes heat, causing the baseline to slope downward, effectively masking the true melting point or integration data. Solution: Switch to Hermetically Sealed Pans . This saturates the headspace vapor pressure, forcing the solid to remain in the solid state until it reaches its thermodynamic melting point.

Q2: I see a sharp mass loss in TGA at 210°C. Is this boiling or decomposition?

Diagnosis: Likely Decarboxylation. For hydroxybenzoic acids, the loss of


 is the primary degradation pathway.
  • Verification: Calculate the theoretical mass loss for decarboxylation.

    • Molecular Weight (4,5-Dichloro-2-hydroxybenzoic acid): ~207.01 g/mol .[1][4][5]

    • Molecular Weight (

      
      ): 44.01  g/mol .[1]
      
    • Theoretical Mass Loss:

      
      .[1]
      
  • Action: If your TGA step shows a mass loss of approximately 21%, you are observing the conversion to dichlorophenol. If the mass loss is 100%, the degradation product (dichlorophenol) is likely boiling off immediately or the starting material sublimed entirely.

Q3: My melting peak is broad and split. Is the sample impure?

Diagnosis: Simultaneous Melting and Decomposition. In halogenated salicylic acids, the onset of thermal decomposition often overlaps with the melting endotherm. The "impurity" might be the decomposition product (3,4-dichlorophenol) forming during the scan. Solution:

  • Increase the DSC heating rate to 20°C/min . This minimizes the time the sample spends in the high-temperature reactive zone, potentially separating the melt (kinetic event) from the decomposition (thermodynamic/kinetic event).

  • Verify purity via HPLC prior to thermal analysis to rule out synthesis byproducts.[1]

Q4: Can I determine the moisture content using TGA?

Diagnosis: Difficult due to Sublimation. Because sublimation can begin as low as 80–100°C, it overlaps with the water evolution window (typically 25–105°C). Solution: Use Karl Fischer Titration (KF) for moisture determination.[1] It is a chemical method specific to water and is not affected by the volatility of the API (Active Pharmaceutical Ingredient).

Diagnostic Workflow (Logic Diagram)

The following diagram illustrates the decision-making process for interpreting thermal curves of 4,5-Dichloro-2-hydroxybenzoic acid.

ThermalAnalysisWorkflow Start Start: Thermal Analysis of 4,5-Dichloro-2-hydroxybenzoic acid Choice Select Technique Start->Choice TGA Run TGA (Open Pan) 10°C/min, N2 Purge Choice->TGA DSC Run DSC (Hermetic Pan) 10°C/min, N2 Purge Choice->DSC MassLossLow Mass Loss < 100°C? TGA->MassLossLow Endotherm Observe Endotherm? DSC->Endotherm Solvent Likely Surface Water/Solvent (Verify with Karl Fischer) MassLossLow->Solvent Yes (<2%) Sublimation Broad Mass Loss 100-200°C (Sublimation) MassLossLow->Sublimation No (Gradual drift) Decomp Sharp Step > 200°C (Decarboxylation) Sublimation->Decomp Followed by CrossCheck Compare TGA Step vs. Theoretical CO2 Loss (~21%) Decomp->CrossCheck Melting Sharp Peak (200-225°C) = Melting Point Endotherm->Melting Sharp, Symmetric BaseDrift Baseline Sloping Down? (Pan Leak / Sublimation) Endotherm->BaseDrift Broad, Sloping Exotherm Exotherm after Melt? = Decomposition Melting->Exotherm Immediately follows

Caption: Decision logic for distinguishing sublimation, melting, and decomposition events in halogenated salicylic acids.

Summary of Thermal Properties (Reference Data)

PropertyValue / RangeMethodNotes
Melting Point 200 – 225°C (Expected)DSC (Hermetic)Range based on 3,5-dichloro isomer (220–222°C) [2, 3].[1]
Sublimation Onset ~80 – 100°C TGA (Open)Highly dependent on heating rate and pan geometry [1].[1]
Decarboxylation > 200°C TGA/DSCIrreversible loss of

; often coincides with melting [4, 5].[1]
Moisture Content VariableKarl FischerTGA unreliable for moisture due to sublimation interference.[1]

References

  • Wesolowski, M. (1979).[1][6] Thermal decomposition of salicylic acid and its salts. Thermochimica Acta, 31(2), 133-146.[1] [1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 3,5-Dichlorosalicylic acid. (Used as structural analog reference for melting range).[1] [1]

  • PubChem. (2025).[1] Compound Summary: 3,5-Dichlorosalicylic acid.[1][7] National Library of Medicine.[1] [1]

  • ChemTalk. (2023). Decarboxylation Mechanism and Thermal Stability.

  • Rojas-Aguilar, A., et al. (2013).[1] A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives. (Discusses sublimation kinetics of the hydroxybenzoic class).

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Validation & Comparative

Unraveling the Solid-State Architecture of Dichlorinated Salicylic Acids: A Comparative Guide to the Crystal Structure of 4,5-Dichloro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), a comprehensive understanding of their solid-state structure is paramount for effective drug development and formulation. This technical guide focuses on 4,5-dichloro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid. Despite its relevance in medicinal chemistry, a definitive single-crystal X-ray structure of this compound is not publicly available. This guide, therefore, provides a comparative analysis, leveraging detailed crystallographic data from its close isomer, 3,5-dichloro-2-hydroxybenzoic acid, and related compounds. We will explore the key structural motifs, intermolecular interactions, and the influence of substituent positioning on the crystal packing. Furthermore, this guide furnishes a comprehensive, field-proven protocol for the synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis, empowering researchers to elucidate the structure of 4,5-dichloro-2-hydroxybenzoic acid and other novel compounds.

Introduction: The Significance of Crystal Structure in Drug Design

The spatial arrangement of molecules in a crystalline solid dictates its macroscopic properties. For pharmaceutical compounds, polymorphism—the ability of a substance to exist in two or more crystalline forms—can have profound implications for a drug's performance. Different polymorphs of the same API can exhibit significant variations in melting point, dissolution rate, and stability, which in turn affect its therapeutic efficacy and shelf-life. Consequently, the detailed characterization of the crystal structure of a potential drug candidate is a non-negotiable step in the drug development pipeline.

4,5-dichloro-2-hydroxybenzoic acid (a dichlorinated derivative of salicylic acid) and its isomers are of interest due to the established biological activity of halogenated salicylates. However, a comprehensive understanding of its solid-state properties has been hampered by the absence of a published crystal structure. This guide aims to bridge this knowledge gap by providing a detailed comparative analysis with a structurally related isomer, 3,5-dichloro-2-hydroxybenzoic acid, for which crystallographic data is available.

The Known: Crystal Structure of 3,5-Dichloro-2-hydroxybenzoic Acid

To infer the potential solid-state structure of 4,5-dichloro-2-hydroxybenzoic acid, a thorough examination of its isomer, 3,5-dichloro-2-hydroxybenzoic acid, is instructive. The crystal structure of 3,5-dichloro-2-hydroxybenzoic acid has been determined by single-crystal X-ray diffraction.[1][2]

The key crystallographic parameters for 3,5-dichloro-2-hydroxybenzoic acid are summarized in the table below.

Parameter Value
Chemical FormulaC₇H₄Cl₂O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.734(4)
b (Å)21.63(1)
c (Å)8.437(4)
β (°)100.927(8)
Volume (ų)1565.1
Z8

Table 1: Crystallographic data for 3,5-dichloro-2-hydroxybenzoic acid.[1]

The crystal structure of 3,5-dichloro-2-hydroxybenzoic acid reveals two crystallographically independent molecules in the asymmetric unit.[1] A prominent feature of its molecular conformation is the formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid group. This interaction creates a stable six-membered ring, a common motif in salicylic acid derivatives.

In the crystal lattice, the molecules of 3,5-dichloro-2-hydroxybenzoic acid form centrosymmetric dimers through intermolecular hydrogen bonds between their carboxylic acid moieties. These dimers are a characteristic packing feature of many carboxylic acids. Further weak intermolecular interactions, including C-H···O and C-H···Cl contacts, link these dimers into a three-dimensional supramolecular architecture.[1]

Figure 1: Molecular structure of 3,5-dichloro-2-hydroxybenzoic acid.

The Unknown: Predicting the Crystal Structure of 4,5-Dichloro-2-hydroxybenzoic Acid

In the absence of experimental data, we can formulate a hypothesis about the crystal structure of 4,5-dichloro-2-hydroxybenzoic acid based on the principles of crystal engineering and by drawing analogies with its 3,5-dichloro isomer.

Molecular Conformation: It is highly probable that 4,5-dichloro-2-hydroxybenzoic acid will also exhibit an intramolecular hydrogen bond between the phenolic hydroxyl group and the adjacent carboxylic acid group, forming a similar planar six-membered ring. This is a very stable conformation for ortho-hydroxybenzoic acids.

Intermolecular Interactions and Crystal Packing: The primary intermolecular interaction governing the crystal packing is expected to be the formation of hydrogen-bonded carboxylic acid dimers. This is a robust and frequently observed synthon in the crystal structures of carboxylic acids.

The key difference between the two isomers lies in the relative positions of the two chlorine atoms. In the 4,5-dichloro isomer, the two chlorine atoms are adjacent to each other on the benzene ring. This arrangement will likely influence the secondary intermolecular interactions, such as C-H···Cl and Cl···Cl contacts, which play a significant role in the overall packing efficiency. The steric hindrance and electronic effects of the vicinal chlorine atoms may lead to a different packing arrangement of the hydrogen-bonded dimers compared to the 3,5-dichloro isomer, potentially resulting in a different space group and unit cell parameters.

Figure 2: Hypothesized hydrogen-bonded dimer of 4,5-dichloro-2-hydroxybenzoic acid.

Experimental Protocol: A Roadmap to Elucidating the Crystal Structure

For researchers aiming to determine the crystal structure of 4,5-dichloro-2-hydroxybenzoic acid or similar compounds, the following experimental workflow provides a robust and validated approach.

Synthesis and Purification

A common route for the synthesis of dichlorinated salicylic acids involves the direct chlorination of salicylic acid.

Step-by-step protocol:

  • Dissolution: Dissolve salicylic acid in a suitable solvent, such as glacial acetic acid.

  • Chlorination: Bubble chlorine gas through the solution at a controlled rate and temperature. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Isolation: Upon completion, the product mixture is typically poured into water to precipitate the chlorinated derivatives. The crude solid is then collected by filtration.

  • Purification: Recrystallization is a powerful technique for purifying the desired isomer. A suitable solvent system (e.g., ethanol-water, toluene) should be screened to achieve good separation and yield high-quality crystals.

Single Crystal Growth

The growth of single crystals of sufficient size and quality is often the most challenging step.

Common crystallization techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting slow crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the three-dimensional structure of a crystalline material.

cluster_workflow Single-Crystal X-ray Diffraction Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B Mount on goniometer C Data Reduction B->C Raw diffraction images D Structure Solution C->D Integrated intensities E Structure Refinement D->E Initial atomic model F Structure Validation & Analysis E->F Refined structure

Figure 3: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-step overview:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to various orientations. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Data Processing: The raw diffraction data is processed to correct for experimental factors and to obtain a set of structure factors.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors.

  • Validation and Analysis: The final crystal structure is validated to ensure its chemical and crystallographic reasonability. The geometric parameters, intermolecular interactions, and packing motifs are then analyzed in detail.

Conclusion and Future Outlook

While the definitive crystal structure of 4,5-dichloro-2-hydroxybenzoic acid remains to be experimentally determined, a comparative analysis with its close isomer, 3,5-dichloro-2-hydroxybenzoic acid, provides valuable insights into its likely molecular conformation and crystal packing. It is anticipated that 4,5-dichloro-2-hydroxybenzoic acid will form intramolecularly hydrogen-bonded molecules that assemble into centrosymmetric dimers via intermolecular hydrogen bonds between their carboxylic acid groups. The specific arrangement of these dimers in the crystal lattice will be influenced by the adjacent positioning of the two chlorine substituents.

The experimental protocols detailed in this guide provide a clear pathway for the synthesis, crystallization, and structural elucidation of 4,5-dichloro-2-hydroxybenzoic acid. The determination of its crystal structure will not only complete a fundamental piece of chemical information but will also enable a more profound understanding of its solid-state properties, which is crucial for its potential development in pharmaceutical applications. This work underscores the power of comparative structural analysis in guiding the investigation of novel compounds and highlights the importance of experimental validation to confirm theoretical predictions.

References

  • Gao, Z.-W., Zhang, C.-Y., Gao, L.-X., Wang, G.-F., Wu, D.-H., & Liu, Z.-T. (2005). Crystal structure of 3,5-dichloro-2-hydroxy-benzoic acid, C6H2Cl2(OH)COOH. Zeitschrift für Kristallographie - New Crystal Structures, 220(4), 555-556.
  • Fan, W., You, W., Liu, J.-L., Qian, H.-F., & Huang, W. (2008). 3,5-Dichloro-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1135.
  • PubChem. (n.d.). 3,5-Dichlorosalicylic acid. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.